Dehydroaripiprazole
Descripción
a metabolite of aripiprazole
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-9,16H,1-2,10-15H2,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDONPRYEWWPREK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70156225 | |
| Record name | Dehydroaripiprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129722-25-4 | |
| Record name | Dehydroaripiprazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129722254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dehydroaripiprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 129722-25-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEHYDROARIPIPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S514OZH3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Dehydroaripiprazole on Dopamine Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of dehydroaripiprazole, the primary active metabolite of aripiprazole, with a specific focus on its interaction with dopamine receptors. This compound exhibits a pharmacological profile similar to its parent compound and contributes significantly to its clinical effects. This document synthesizes key quantitative data, details experimental methodologies, and visually represents the signaling pathways and experimental workflows involved in its characterization.
Core Mechanism of Action: Partial Agonism and Functional Selectivity
This compound, also known as OPC-14857, acts as a partial agonist at dopamine D2 and D3 receptors.[1][2] This means it binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, dopamine.[3] This partial agonism is central to its "dopamine-stabilizing" effect.[4] In environments with excessive dopamine (hyperdopaminergic states), this compound acts as a functional antagonist, competing with dopamine and reducing receptor stimulation. Conversely, in areas with low dopamine levels (hypodopaminergic states), it acts as a functional agonist, increasing dopaminergic tone.[5]
Beyond simple partial agonism, there is evidence suggesting that aripiprazole and its metabolite exhibit functional selectivity. This implies that they can differentially activate downstream signaling pathways coupled to the D2 receptor, leading to a more nuanced modulation of dopaminergic activity compared to a typical partial agonist.
Quantitative Data: Receptor Binding and Functional Activity
The following tables summarize the key quantitative parameters defining the interaction of this compound with dopamine receptors.
Table 1: Dopamine Receptor Binding Affinities (Ki values)
| Compound | D2L Receptor (Ki, nM) | D2S Receptor (Ki, nM) | D3 Receptor (Ki, nM) | Reference |
| This compound (OPC-14857) | High Affinity (exact value not specified) | High Affinity (exact value not specified) | High Affinity (exact value not specified) | |
| Aripiprazole | 0.34 | - | High Affinity |
Note: Specific Ki values for this compound at individual dopamine receptor subtypes are not consistently reported in the provided search results. However, it is consistently described as having a high affinity similar to aripiprazole.
Table 2: In Vitro Functional Activity at Dopamine D2 Receptors
| Compound | Assay | Receptor Subtype | Intrinsic Activity (% of Dopamine) | Reference |
| This compound (OPC-14857) | cAMP Accumulation | D2S | Similar to Aripiprazole | |
| This compound (OPC-14857) | cAMP Accumulation | D2L | Similar to Aripiprazole | |
| Aripiprazole | cAMP Accumulation | D2S | Lower than bifeprunox, higher than several other partial agonists | |
| Aripiprazole | cAMP Accumulation | D2L | Lower than bifeprunox, higher than several other partial agonists |
Table 3: In Vivo Dopamine D2 Receptor Occupancy
| Study Population | Drug Administration | Plasma Concentration (ng/mL) | Receptor Occupancy (%) | PET Radiotracer | Brain Region | Reference |
| Healthy Male Volunteers | Single oral 6 mg aripiprazole | 1.4 (this compound) | 70-74% (total active moiety) | [11C]raclopride | Caudate, Putamen | |
| Patients with Schizophrenia | Steady-state aripiprazole (5-30 mg/day) | - | High occupancy at 5 mg/day | - | - |
Signaling Pathways
This compound's interaction with the D2 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. Its partial agonism leads to a submaximal inhibition of adenylyl cyclase, resulting in a moderated decrease in cyclic AMP (cAMP) levels compared to a full agonist. There is also evidence for functional selectivity, where aripiprazole and likely this compound act as partial agonists for Gαi/o signaling while being robust antagonists for Gβγ signaling.
Experimental Protocols
1. Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human dopamine D2L, D2S, or D3 receptors are commonly used.
-
Radioligand: A radioactive ligand with known high affinity for the receptor of interest, such as [3H]spiperone or [11C]raclopride, is used.
-
Procedure:
-
Cell membranes expressing the receptor are incubated with the radioligand and varying concentrations of the test compound (this compound).
-
The mixture is allowed to reach equilibrium.
-
Bound and unbound radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
References
- 1. Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro pharmacology of aripiprazole, its metabolite and experimental dopamine partial agonists at human dopamine D2 and D3 receptors [pubmed.ncbi.nlm.nih.gov]
- 3. psychscenehub.com [psychscenehub.com]
- 4. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole [mdpi.com]
- 5. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Profile of Dehydroaripiprazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroaripiprazole (OPC-14857) is the principal active metabolite of the atypical antipsychotic aripiprazole.[1][2] It plays a significant role in the overall clinical efficacy and pharmacological profile of its parent drug. This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its receptor binding affinity, functional activity, and pharmacokinetic profile. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience research.
Receptor Binding Affinity
This compound exhibits a complex and distinct receptor binding profile, characterized by high affinity for several dopamine and serotonin receptors. The binding affinities, expressed as Ki values (nM), are summarized in the table below. A lower Ki value indicates a higher binding affinity.[3]
| Receptor Subtype | This compound Ki (nM) | Reference Compound | Reference Compound Ki (nM) |
| Dopamine Receptors | |||
| D₂ | 1.3 | Aripiprazole | 0.34 |
| D₃ | 4.1 | Aripiprazole | 0.8 |
| Serotonin (5-HT) Receptors | |||
| 5-HT₁ₐ | 4.2 | Aripiprazole | 1.7 |
| 5-HT₂ₐ | 3.4 | Aripiprazole | 3.4 |
| 5-HT₂ₑ | 15 | Aripiprazole | 15 |
| 5-HT₇ | 39 | Aripiprazole | 19 |
| Adrenergic Receptors | |||
| α₁ₐ | 25.7 | Aripiprazole | 57 |
| Histamine Receptors | |||
| H₁ | 25.1 | Aripiprazole | 61 |
Data sourced from multiple studies.[4][5]
Functional Activity
This compound's functional activity is a key determinant of its pharmacological effects. It acts as a partial agonist at dopamine D₂ and serotonin 5-HT₁ₐ receptors, and as an antagonist at the 5-HT₂ₐ receptor. This "dopamine-serotonin system stabilizer" activity is believed to contribute to the unique clinical profile of aripiprazole.
| Receptor | Functional Assay | Parameter | This compound Value | Reference Compound | Reference Compound Value |
| Dopamine D₂ | cAMP Inhibition | EC₅₀ | ~10 ng/mL | Aripiprazole | ~10 ng/mL |
| Eₘₐₓ | Low intrinsic activity | Aripiprazole | Low intrinsic activity | ||
| Serotonin 5-HT₁ₐ | cAMP Inhibition | EC₅₀ | - | Aripiprazole | pEC₅₀ = 7.2 |
| Eₘₐₓ | Partial Agonist | Aripiprazole | Partial Agonist | ||
| Serotonin 5-HT₂ₐ | Ca²⁺ Mobilization | IC₅₀ | - | Aripiprazole | 11 nM |
Note: Specific EC₅₀ and Eₘₐₓ values for this compound are not consistently reported in the literature and can vary depending on the experimental conditions. The provided EC₅₀ for D₂ receptors is an estimation based on occupancy studies.
Signaling Pathways
The interaction of this compound with its primary receptor targets initiates distinct intracellular signaling cascades.
Dopamine D₂ Receptor Partial Agonism
As a partial agonist at the D₂ receptor, which is a Gαi-coupled receptor, this compound modulates adenylyl cyclase activity. In a hyperdopaminergic state, it acts as a functional antagonist, attenuating dopamine signaling. Conversely, in a hypodopaminergic state, it provides sufficient agonism to restore basal signaling.
Caption: this compound's partial agonism at the D₂ receptor modulates cAMP signaling.
Serotonin 5-HT₁ₐ Receptor Partial Agonism
Similar to its action at D₂ receptors, this compound's partial agonism at the Gαi-coupled 5-HT₁ₐ receptor leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Caption: this compound's partial agonism at the 5-HT₁ₐ receptor inhibits cAMP production.
Serotonin 5-HT₂ₐ Receptor Antagonism
This compound acts as an antagonist at the 5-HT₂ₐ receptor, which is coupled to the Gαq signaling pathway. By blocking the binding of serotonin, it prevents the activation of phospholipase C and the subsequent mobilization of intracellular calcium.
Caption: this compound antagonizes 5-HT₂ₐ receptor-mediated calcium signaling.
Pharmacokinetics
Aripiprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4, to form this compound.
Caption: Metabolic conversion of aripiprazole to this compound.
| Parameter | Value |
| Half-life (t₁/₂) | ~94 hours |
| Time to Peak Plasma Concentration (Tₘₐₓ) | 3-5 hours (following oral aripiprazole) |
| Protein Binding | >99% (primarily to albumin) |
| Metabolism | Primarily via CYP3A4 and CYP2D6 |
| Elimination | Primarily hepatic |
Data sourced from multiple studies.
Experimental Protocols
Radioligand Binding Assay (Dopamine D₂ Receptor)
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D₂ receptor.
Caption: Workflow for a dopamine D₂ receptor radioligand binding assay.
Materials:
-
Cell membranes from a stable cell line expressing human dopamine D₂ receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride.
-
This compound (test compound).
-
Non-specific binding control: Haloperidol or sulpiride.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and vials.
-
Filtration manifold.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Non-specific binding control (at a high concentration), radioligand, and membrane suspension.
-
Competition: Serial dilutions of this compound, radioligand, and membrane suspension.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value using non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
Functional cAMP Assay (Serotonin 5-HT₁ₐ Receptor)
This protocol describes a functional assay to measure the effect of this compound on cAMP levels in cells expressing the 5-HT₁ₐ receptor.
Caption: Workflow for a 5-HT₁ₐ receptor functional cAMP assay.
Materials:
-
A stable cell line expressing human 5-HT₁ₐ receptors (e.g., CHO or HEK293 cells).
-
Cell culture medium and supplements.
-
Forskolin.
-
This compound (test compound).
-
Control agonist (e.g., 5-HT).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based).
-
96-well microplates.
-
Plate reader capable of detecting the signal from the chosen cAMP kit.
Procedure:
-
Cell Culture and Plating: Culture cells to an appropriate confluency and seed them into 96-well plates. Allow cells to adhere overnight.
-
Compound Treatment: Replace the culture medium with assay buffer. Add serial dilutions of this compound or control agonist to the wells.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and perform the cAMP detection assay according to the manufacturer's instructions for the chosen kit.
-
Signal Measurement: Read the plate using a plate reader.
-
Data Analysis: Generate a dose-response curve by plotting the signal against the log concentration of this compound. Determine the EC₅₀ and Eₘₐₓ values using non-linear regression analysis. The Eₘₐₓ is typically expressed as a percentage of the maximal response to a full agonist.
Conclusion
This compound is a pharmacologically active metabolite that significantly contributes to the therapeutic effects of aripiprazole. Its unique profile as a partial agonist at dopamine D₂ and serotonin 5-HT₁ₐ receptors, and an antagonist at 5-HT₂ₐ receptors, underpins its role as a dopamine-serotonin system stabilizer. This in-depth technical guide provides a comprehensive summary of its binding affinities, functional activities, and pharmacokinetic properties, along with detailed experimental protocols, to aid researchers and drug development professionals in further exploring the therapeutic potential of this and similar compounds.
References
- 1. ClinPGx [clinpgx.org]
- 2. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Typical and Atypical Antipsychotic Drugs Increase Extracellular Histamine Levels in the Rat Medial Prefrontal Cortex: Contribution of Histamine H1 Receptor Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
Dehydroaripiprazole: A Comprehensive Technical Guide on Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroaripiprazole (OPC-14857) is the principal active metabolite of the atypical antipsychotic drug aripiprazole.[1][2] It is formed in the liver primarily through dehydrogenation of the quinolinone ring of aripiprazole, a reaction catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[3][4] this compound exhibits a pharmacological profile comparable to its parent drug, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[2] Its significant in vivo activity and prolonged half-life contribute substantially to the overall therapeutic effect of aripiprazole. This technical guide provides a detailed overview of the synthesis and chemical properties of this compound, intended to support research and development activities in the fields of medicinal chemistry and pharmacology.
Chemical Properties
This compound is a crystalline solid. Its chemical and physical properties are summarized in the tables below.
| Identifier | Value | Reference |
| IUPAC Name | 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one | |
| CAS Number | 129722-25-4 | |
| Chemical Formula | C23H25Cl2N3O2 | |
| Molecular Weight | 446.37 g/mol |
| Property | Value | Reference |
| Melting Point | Polymorph I: 139.0-139.5 °C | |
| Boiling Point | 646.2 °C at 760 mmHg (for Aripiprazole) | |
| pKa (Strongest Basic) | 7.46 (Predicted for Aripiprazole) | |
| Solubility | DMSO: ~20 mg/mL, DMF: ~25 mg/mL, Sparingly soluble in aqueous buffers |
Synthesis of this compound
The synthesis of this compound can be approached through two primary routes: the direct dehydrogenation of aripiprazole or a multi-step synthesis involving the preparation of key intermediates followed by a final condensation reaction, analogous to the synthesis of aripiprazole. This compound is the direct product of the metabolism of aripiprazole via dehydrogenation.
A common synthetic route involves the preparation of two key intermediates: 7-(4-bromobutoxy)-1H-quinolin-2-one and 1-(2,3-dichlorophenyl)piperazine . These intermediates are then coupled to yield this compound.
Experimental Protocols
1. Synthesis of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (Intermediate 1)
This intermediate is a precursor to 7-(4-bromobutoxy)-1H-quinolin-2-one.
-
Materials: 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 1,4-dibromobutane, potassium carbonate, N,N-dimethylformamide (DMF).
-
Procedure:
-
A mixture of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (1 equivalent), 1,4-dibromobutane (3 equivalents), and potassium carbonate (1 equivalent) in DMF is stirred at 60 °C for 4 hours.
-
The reaction mixture is then diluted with an equal volume of water.
-
The organic phase is extracted with ethyl acetate.
-
The solvent is removed by rotary evaporation.
-
The resulting product is recrystallized from ethanol to yield 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone. The melting point of this intermediate is approximately 111 °C.
-
2. Synthesis of 1-(2,3-dichlorophenyl)piperazine (Intermediate 2)
-
Materials: 2,3-dichloroaniline, bis(2-chloroethyl)amine hydrochloride, xylene, p-toluenesulfonic acid, tetrabutylammonium bromide, aqueous ammonia, ethyl acetate, sodium sulfate.
-
Procedure:
-
A stirred solution of 2,3-dichloroaniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1 equivalent) is prepared in xylene.
-
p-Toluenesulfonic acid (0.1 equivalent) and tetrabutylammonium bromide (0.1 equivalent) are added to the mixture.
-
The reaction mixture is heated at 130-135 °C for 48 hours.
-
After cooling to room temperature, the pH of the solution is adjusted to 6-7 with aqueous ammonia.
-
The organic compounds are extracted with ethyl acetate, and the organic layer is dried with sodium sulfate.
-
The solvent is removed under reduced pressure to yield 1-(2,3-dichlorophenyl)piperazine.
-
3. Synthesis of Aripiprazole (Precursor to this compound)
-
Materials: 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, 1-(2,3-dichlorophenyl)piperazine, sodium iodide, acetonitrile, triethylamine.
-
Procedure:
-
A suspension of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (1 equivalent) and sodium iodide (2 equivalents) in acetonitrile is refluxed for 30 minutes.
-
The mixture is cooled to room temperature.
-
1-(2,3-dichlorophenyl)piperazine (1.5 equivalents) and triethylamine (2 equivalents) are added to the reaction mixture.
-
The mixture is refluxed for another 4 hours.
-
The resulting precipitate is filtered and discarded.
-
The filtrate is evaporated, and the residue is dissolved in ethyl acetate, washed, dried, and evaporated to yield a resin.
-
The resin is recrystallized from ethanol to provide aripiprazole.
-
4. Dehydrogenation of Aripiprazole to this compound
While this compound is primarily formed through metabolism, chemical dehydrogenation of aripiprazole can be performed. This typically involves the use of a dehydrogenating agent.
-
Conceptual Protocol:
-
Aripiprazole is dissolved in a suitable organic solvent.
-
A dehydrogenating agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is added to the solution.
-
The reaction is stirred at an appropriate temperature until completion, monitored by techniques like TLC or LC-MS.
-
The reaction mixture is then worked up to isolate and purify the this compound.
-
Signaling Pathways
This compound's pharmacological effects are mediated through its interaction with dopamine and serotonin receptor signaling pathways. As a partial agonist at D2 and 5-HT1A receptors, it can modulate dopaminergic and serotonergic neurotransmission.
Caption: this compound's modulation of presynaptic and postsynaptic signaling.
Experimental Workflow: Synthesis
The overall workflow for the chemical synthesis of this compound, starting from commercially available precursors, is illustrated below.
Caption: General workflow for the synthesis of this compound.
Logical Relationship: Metabolite Formation
The following diagram illustrates the metabolic relationship between aripiprazole and this compound.
Caption: Metabolic conversion of aripiprazole to this compound.
References
In Vitro Characterization of Dehydroaripiprazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroaripiprazole (OPC-14857) is the primary and pharmacologically active human metabolite of the atypical antipsychotic aripiprazole.[1] Formed through dehydrogenation of the parent compound primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4, this compound plays a significant role in the overall clinical effect of aripiprazole.[2][3] This technical guide provides a comprehensive in vitro characterization of this compound, summarizing its receptor binding affinity, functional activity at key central nervous system (CNS) receptors, and its metabolic profile. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development in the field of neuropsychopharmacology.
Receptor Binding Affinity
The binding profile of this compound across a range of physiologically relevant receptors has been characterized through radioligand binding assays. The affinity of the compound for a receptor is expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
| Receptor | Ki (nM) |
| Dopamine D2 | 4.2 |
| Dopamine D3 | Data not available |
| Serotonin 5-HT1A | Data not available |
| Serotonin 5-HT2A | Data not available |
| Serotonin 5-HT2B | Data not available |
| Adrenergic α1A | Data not available |
| Adrenergic α2A | Data not available |
| Histamine H1 | Data not available |
| Muscarinic M1 | Data not available |
| Table 1: Receptor Binding Affinities (Ki) of this compound. Data compiled from available scientific literature. |
Functional Activity
The functional activity of this compound at key receptors has been assessed using in vitro cellular assays, such as those measuring second messenger modulation (e.g., cyclic adenosine monophosphate - cAMP). These assays determine whether the compound acts as an agonist, antagonist, or partial agonist at a given receptor and quantify its potency (EC50 or IC50) and intrinsic activity (Emax).
This compound is characterized as a partial agonist at dopamine D2 and D3 receptors.[4] Its intrinsic activity at the dopamine D2S and D2L receptor isoforms has been shown to be similar to that of aripiprazole.[1]
| Receptor | Assay Type | Functional Activity | Potency (EC50/IC50, nM) | Intrinsic Activity (Emax) |
| Dopamine D2 | cAMP | Partial Agonist | Data not available | Similar to aripiprazole |
| Dopamine D3 | cAMP | Partial Agonist | Data not available | Data not available |
| Serotonin 5-HT1A | cAMP | Data not available | Data not available | Data not available |
| Serotonin 5-HT2A | Phosphoinositide Hydrolysis | Data not available | Data not available | Data not available |
| Table 2: Functional Activity of this compound at Key CNS Receptors. Data compiled from available scientific literature. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Functional Assay Workflow.
Metabolic Profile
Formation of this compound
Dehydroaripipiprazole is the major active metabolite of aripiprazole, formed through dehydrogenation catalyzed by cytochrome P450 enzymes CYP2D6 and CYP3A4.
Inhibition of Drug Transporters
This compound has been shown to inhibit the function of key drug efflux transporters, which are important in drug disposition and the blood-brain barrier.
| Transporter | IC50 (µM) |
| P-glycoprotein (MDR1) | 1.3 |
| Breast Cancer Resistance Protein (BCRP) | 0.52 |
| Table 3: Inhibition of Drug Efflux Transporters by this compound. |
Cytochrome P450 Inhibition
The potential of this compound to inhibit major CYP450 enzymes is a critical factor in assessing drug-drug interaction risks.
| CYP Isozyme | IC50 (µM) |
| CYP1A2 | Data not available |
| CYP2C9 | Data not available |
| CYP2C19 | Data not available |
| CYP2D6 | Data not available |
| CYP3A4 | Data not available |
| Table 4: Inhibition of Cytochrome P450 Enzymes by this compound. |
Metabolic Stability
The metabolic stability of this compound itself is an important parameter for understanding its pharmacokinetic profile. This is typically assessed by incubating the compound with human liver microsomes and measuring its disappearance over time.
| Parameter | Value |
| In vitro half-life (t½) in HLM | Data not available |
| Intrinsic Clearance (CLint) in HLM | Data not available |
| Table 5: Metabolic Stability of this compound in Human Liver Microsomes (HLM). |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
-
Membrane Preparation: Membranes are prepared from cells stably expressing the receptor of interest.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing appropriate ions is used.
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors), and varying concentrations of this compound.
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay (General Protocol for Gi-coupled Receptors)
-
Cell Culture: Cells stably expressing the Gi-coupled receptor of interest (e.g., dopamine D2 receptor) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well plates and allowed to adhere.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: Adenylyl cyclase is stimulated with a fixed concentration of forskolin to induce cAMP production.
-
Incubation: The cells are incubated for a defined period to allow for the modulation of cAMP levels by the test compound.
-
Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available detection kit (e.g., HTRF, AlphaScreen, or ELISA-based assays).
-
Data Analysis: The concentration-response curve for this compound's inhibition of forskolin-stimulated cAMP accumulation is plotted. The IC50 value (for agonists/partial agonists) or the extent of inhibition (for antagonists) is determined. The intrinsic activity (Emax) is calculated as the maximal effect of this compound relative to that of a full agonist.
Cytochrome P450 Inhibition Assay (General Protocol)
-
Incubation System: Human liver microsomes are used as the source of CYP enzymes.
-
Reaction Mixture: The assay is conducted in a buffer system containing human liver microsomes, a specific CYP isozyme substrate (a compound metabolized by a single CYP enzyme), and varying concentrations of this compound.
-
Pre-incubation: The mixture is pre-incubated to allow this compound to interact with the CYP enzymes.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.
-
Incubation: The reaction is allowed to proceed for a specific time at 37°C.
-
Termination of Reaction: The reaction is stopped by the addition of a suitable solvent (e.g., acetonitrile).
-
Metabolite Quantification: The formation of the specific metabolite from the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation in the presence of this compound is compared to the control (vehicle-treated) samples. The IC50 value, the concentration of this compound that causes 50% inhibition of the CYP enzyme activity, is determined by plotting the percent inhibition against the this compound concentration.
Conclusion
This compound exhibits a distinct in vitro pharmacological profile characterized by partial agonism at dopamine D2/D3 receptors. Its interactions with drug transporters and metabolic enzymes are important considerations for understanding its overall pharmacokinetic and pharmacodynamic properties. This technical guide provides a foundational overview of the in vitro characteristics of this compound, which can aid in the design and interpretation of further non-clinical and clinical investigations. Further research is warranted to fully elucidate its binding affinities and functional activities across a broader range of CNS receptors and to comprehensively characterize its metabolic fate.
References
- 1. In vitro pharmacology of aripiprazole, its metabolite and experimental dopamine partial agonists at human dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of CYP2D6 Phenotypes on the Pharmacokinetics of Aripiprazole and Dehydro-Aripiprazole Using a Physiologically Based Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of CYP2D6, CYP3A4, CYP3A5 and ABCB1 Polymorphisms on Pharmacokinetics and Safety of Aripiprazole in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Dehydroaripiprazole's Affinity for Serotonin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dehydroaripiprazole, the primary active metabolite of the atypical antipsychotic aripiprazole, plays a significant role in the overall pharmacological profile of the parent drug. Understanding its interaction with various neurotransmitter receptors, particularly the serotonin (5-HT) receptor family, is crucial for elucidating its mechanism of action and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of this compound's binding affinity for a range of serotonin receptors, details the experimental methodologies used to determine these affinities, and visualizes the associated signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of this compound for various human serotonin receptor subtypes has been determined through in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding affinity. The following table summarizes the reported Ki values for this compound at several 5-HT receptors. For comparative purposes, the binding affinities of the parent compound, aripiprazole, are also included.
| Receptor Subtype | This compound (Ki, nM) | Aripiprazole (Ki, nM) |
| 5-HT1A | 4.3 | 1.6 - 4.2 |
| 5-HT1B | 15 | 16 |
| 5-HT1D | 10 | 10 |
| 5-HT2A | 5.7 | 3.4 - 9.0 |
| 5-HT2B | 0.26 | 0.21 |
| 5-HT2C | 13 | 15 |
| 5-HT6 | 47 | 214 |
| 5-HT7 | 15 | 19 - 39 |
Experimental Protocols: Radioligand Binding Assays
The determination of this compound's binding affinity for serotonin receptors is primarily achieved through competitive radioligand binding assays. These experiments are fundamental in pharmacology for characterizing the interaction between a ligand (in this case, this compound) and its receptor.
General Protocol Outline:
A standard radioligand binding assay for determining the Ki of this compound at a specific serotonin receptor subtype involves the following key steps:
-
Receptor Source Preparation: Membranes from cultured cells stably expressing a specific human serotonin receptor subtype (e.g., CHO-K1 or HEK293 cells) are commonly used. The cells are harvested and homogenized in a cold buffer, followed by centrifugation to isolate the cell membranes containing the receptors. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Competitive Binding Incubation: A fixed concentration of a specific radioligand (a radioactively labeled compound with known high affinity for the receptor of interest) is incubated with the prepared receptor membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation of Bound and Free Radioligand: After incubation to allow the binding to reach equilibrium, the receptor-bound radioligand must be separated from the unbound radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification of Radioactivity: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC50 value). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand for the receptor.
Specific Components for Serotonin Receptor Subtypes:
The choice of radioligand and incubation conditions varies depending on the specific serotonin receptor subtype being investigated. The following table provides examples of commonly used components for several key receptors:
| Receptor Subtype | Radioligand | Incubation Buffer Components |
| 5-HT1A | [3H]8-OH-DPAT | 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 10 µM pargyline |
| 5-HT2A | [3H]Ketanserin | 50 mM Tris-HCl |
| 5-HT7 | [3H]5-CT | 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA |
Signaling Pathway Visualizations
This compound's interaction with serotonin receptors can modulate various intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways for the 5-HT1A, 5-HT2A, and 5-HT7 receptors.
An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Dehydroaripiprazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroaripiprazole (OPC-14857) is the primary and pharmacologically active metabolite of the atypical antipsychotic aripiprazole.[1][2][3][4] It plays a significant role in the overall therapeutic effect of aripiprazole, exhibiting a similar affinity for D2 dopamine receptors as the parent drug and contributing approximately 40% of the total drug exposure in plasma at steady state.[1] This guide provides a comprehensive overview of the pharmacokinetics and bioavailability of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant pathways to support further research and drug development efforts.
Pharmacokinetic Profile of this compound
The pharmacokinetic properties of this compound are intrinsically linked to those of its parent compound, aripiprazole. Following oral administration, aripiprazole is well-absorbed, with an absolute oral bioavailability of 87%. This compound is subsequently formed through the hepatic metabolism of aripiprazole.
Absorption and Distribution
Peak plasma concentrations of aripiprazole are typically observed within 3 to 5 hours after oral administration. While the time to peak concentration (Tmax) for this compound is not always distinctly reported, its formation is dependent on the metabolism of aripiprazole. Both aripiprazole and this compound exhibit extensive distribution throughout the body, with a high steady-state volume of distribution for aripiprazole of 404 L (4.9 L/kg), indicating significant extravascular distribution. Both compounds are highly bound to serum proteins (>99%), primarily albumin.
Metabolism and Elimination
The elimination of aripiprazole and the formation of this compound are predominantly mediated by the cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A4. Dehydrogenation of aripiprazole by these enzymes leads to the formation of this compound. The mean elimination half-life of this compound is longer than that of its parent drug, averaging approximately 94 hours, while aripiprazole's half-life is around 75 hours. This long half-life contributes to the attainment of steady-state concentrations within about 14 days of consistent dosing for both molecules. Renal clearance of unchanged aripiprazole is less than 1%.
The genetic polymorphism of CYP2D6 can significantly influence the pharmacokinetics of aripiprazole and, consequently, the exposure to this compound. Individuals who are poor metabolizers of CYP2D6 may have increased exposure to aripiprazole and altered levels of this compound.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for this compound and its parent compound, aripiprazole.
| Parameter | This compound | Aripiprazole | Reference |
| Mean Elimination Half-life (t½) | ~94 hours | ~75 hours | |
| Time to Steady State | ~14 days | ~14 days | |
| Protein Binding | >99% (primarily albumin) | >99% (primarily albumin) | |
| Metabolizing Enzymes | - (Formed from Aripiprazole) | CYP2D6, CYP3A4 | |
| Active Moiety Contribution at Steady State | ~40% of Aripiprazole exposure | Primary active moiety |
Experimental Protocols
The quantification of this compound and aripiprazole in biological matrices, primarily plasma, is crucial for pharmacokinetic studies. The most common and robust analytical methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantification of this compound and Aripiprazole in Human Plasma by LC-MS/MS
This method offers high selectivity and sensitivity for the simultaneous determination of both compounds.
1. Sample Preparation:
-
Liquid-Liquid Extraction (LLE): Plasma samples (typically 0.5 mL) are alkalinized, and the analytes are extracted using an organic solvent such as diethyl ether. An internal standard is added prior to extraction for accurate quantification.
-
Solid-Phase Extraction (SPE): Alternatively, SPE can be used for sample clean-up and concentration.
2. Chromatographic Separation:
-
A C18 reversed-phase column is commonly used for separation.
-
The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water). Gradient or isocratic elution can be employed to achieve optimal separation.
3. Mass Spectrometric Detection:
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is typically used.
-
Detection is performed using Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a specific precursor ion to product ion transition for each analyte and the internal standard.
Quantification of this compound and Aripiprazole in Human Plasma by GC-MS
1. Sample Preparation:
-
Solid-Phase Extraction (SPE): Extraction of the analytes from plasma is performed using an appropriate SPE cartridge.
-
Derivatization: Due to the low volatility of aripiprazole and this compound, a derivatization step is necessary to make them suitable for GC analysis. N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) is a common derivatizing agent.
2. Gas Chromatographic Separation:
-
A capillary column suitable for the analysis of derivatized compounds is used.
-
The oven temperature is programmed to ramp up to achieve separation of the analytes.
3. Mass Spectrometric Detection:
-
A mass spectrometer is used as the detector, operating in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. The characteristic ions of the derivatized analytes are monitored.
Visualizations
Metabolic Pathway of Aripiprazole to this compound
Caption: Metabolic conversion of aripiprazole.
Experimental Workflow for LC-MS/MS Quantification
Caption: LC-MS/MS quantification workflow.
Signaling Pathway of this compound
Caption: Receptor binding profile.
Conclusion
This compound is a critical component in the clinical pharmacology of aripiprazole. Its long half-life and significant contribution to the total active drug exposure underscore the importance of understanding its pharmacokinetic profile. This guide has provided a consolidated resource of quantitative data, an overview of analytical methodologies, and visual representations of key pathways to aid researchers and drug development professionals in their ongoing work with this important therapeutic agent. Further research into the specific factors influencing the variability in this compound levels, such as pharmacogenomics and drug-drug interactions, will continue to be of high value in optimizing treatment outcomes.
References
Methodological & Application
Application Note: Quantification of Dehydroaripiprazole in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of dehydroaripiprazole, the active metabolite of aripiprazole, in human plasma. The method utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard (Aripiprazole-d8) for accurate and precise quantification. Chromatographic separation is achieved on a C18 reversed-phase column with a total run time of approximately 2.4 minutes.[1] Detection is performed using a triple quadrupole mass spectrometer in positive ion electrospray ionization mode with multiple reaction monitoring (MRM). The method is linear over a clinically relevant concentration range and has been validated for accuracy, precision, and stability.
Introduction
This compound is the primary active metabolite of aripiprazole, an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. Therapeutic drug monitoring of both aripiprazole and this compound is crucial for optimizing treatment efficacy and minimizing adverse effects. This application note provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS, a highly specific and sensitive analytical technique.
Experimental
Materials and Reagents
-
This compound reference standard
-
Aripiprazole-d8 (internal standard)[2]
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph (LC) system
-
Triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation
A protein precipitation method is employed for the extraction of this compound and the internal standard from plasma.
Protocol:
-
Allow all samples and reagents to reach room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (Aripiprazole-d8).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or vial.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Liquid Chromatography
Table 1: LC Parameters
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Isocratic or gradient elution can be optimized. A representative gradient is: 0-0.5 min (30% B), 0.5-1.5 min (30-95% B), 1.5-2.0 min (95% B), 2.0-2.1 min (95-30% B), 2.1-2.4 min (30% B). |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry
Table 2: MS/MS Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| This compound Transition | m/z 446.0 → 285.0[2] |
| Aripiprazole-d8 (IS) Transition | m/z 456.3 → 293.0[2] |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for the specific instrument |
| Declustering Potential | Optimized for the specific instrument |
Results and Discussion
Linearity
The method demonstrated excellent linearity over a concentration range of 1 to 1000 ng/mL for this compound in human plasma. The coefficient of determination (r²) was consistently >0.99.
Table 3: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | r² |
| This compound | 1 - 1000 | >0.99 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low (LQC), medium (MQC), and high (HQC). The results are summarized in Table 4.
Table 4: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| LQC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| MQC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| HQC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Stability
This compound was found to be stable in human plasma under various storage conditions, including short-term bench-top, long-term freezer, and freeze-thaw cycles.
Workflow and Diagrams
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation and short chromatographic run time make it suitable for high-throughput analysis in a research or clinical setting. This method can be a valuable tool for pharmacokinetic studies and therapeutic drug monitoring of aripiprazole.
Detailed Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound and aripiprazole-d8 reference standards.
-
Dissolve each standard in 1 mL of methanol to obtain a final concentration of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of this compound by serially diluting the primary stock solution with methanol:water (50:50, v/v) to achieve concentrations for spiking into plasma to create calibration standards and quality control samples.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the aripiprazole-d8 primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
-
Protocol 2: Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards:
-
Spike 95 µL of blank human plasma with 5 µL of the appropriate this compound working standard solution to achieve final concentrations ranging from 1 to 1000 ng/mL.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at four concentration levels (LLOQ, LQC, MQC, and HQC) in the same manner as the calibration standards using independently prepared working standard solutions.
-
Protocol 3: Sample Analysis and Data Processing
-
Sample Preparation:
-
Follow the sample preparation protocol as described in the "Experimental" section.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with the parameters outlined in Tables 1 and 2.
-
Create a sequence table including blank samples, calibration standards, QC samples, and unknown samples.
-
Inject the prepared samples.
-
-
Data Processing:
-
Integrate the chromatographic peaks for this compound and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
References
Animal Models for Studying the Effects of Dehydroaripiprazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroaripiprazole is the primary active metabolite of the atypical antipsychotic aripiprazole. It shares a similar pharmacological profile with its parent compound, exhibiting partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors. Understanding the specific contribution of this compound to the overall clinical effects of aripiprazole is crucial for drug development and personalized medicine. This document provides an overview of relevant animal models and detailed protocols to study the pharmacokinetic and pharmacodynamic effects of this compound.
While much of the existing research focuses on aripiprazole, this guide extrapolates and adapts methodologies for the direct investigation of this compound. It is important to note that direct in vivo studies on this compound are limited, and many of the described effects are inferred from studies on aripiprazole.
Pharmacological Profile and Receptor Binding
This compound displays a high affinity for D2, D3, 5-HT1A, and 5-HT2A receptors. Its functional activity as a partial agonist at D2 and 5-HT1A receptors and an antagonist at 5-HT2A receptors is thought to contribute to its antipsychotic and mood-stabilizing effects.
Table 1: Receptor Binding Affinities (Ki, nM) of Aripiprazole and this compound
| Receptor | Aripiprazole | This compound | Reference |
| Dopamine D2 | 0.34 - 1.1 | Similar to Aripiprazole | [1][2] |
| Serotonin 5-HT1A | 1.7 - 4.2 | Similar to Aripiprazole | [3][4] |
| Serotonin 5-HT2A | 3.4 - 5.3 | Similar to Aripiprazole | [3] |
Note: Direct Ki values for this compound are not consistently reported in publicly available literature; the profile is often described as "similar" to aripiprazole.
Pharmacokinetics in Animal Models
The pharmacokinetic profile of this compound is characterized by a long half-life. Following administration of aripiprazole, this compound reaches steady-state concentrations in approximately 14 days in humans. Direct pharmacokinetic studies of this compound in animal models are not widely available. The following table summarizes pharmacokinetic parameters of this compound in rats following the administration of aripiprazole.
Table 2: Pharmacokinetic Parameters of this compound in Rats (following Aripiprazole administration)
| Parameter | Value | Condition | Reference |
| Tmax | ~8 h | 8 mg/kg aripiprazole, p.o. | |
| Cmax | ~50 ng/mL | 8 mg/kg aripiprazole, p.o. | |
| AUC(0-t) | ~1200 ng·h/mL | 8 mg/kg aripiprazole, p.o. |
Behavioral Pharmacology Models
Several well-validated rodent behavioral models are used to assess the antipsychotic-like and other psychotropic effects of compounds like this compound.
Conditioned Avoidance Response (CAR)
The CAR test is a classic predictive model for antipsychotic efficacy. Antipsychotics selectively suppress the conditioned avoidance response without impairing the unconditioned escape response.
Protocol: Conditioned Avoidance Response in Rats
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), typically a light or tone, is presented before the unconditioned stimulus (US), the foot shock.
-
Acclimation: Allow rats to explore the shuttle box for 5-10 minutes on two consecutive days prior to training.
-
Training:
-
Each trial begins with the presentation of the CS (e.g., a 10-second tone).
-
If the rat moves to the other compartment during the CS, it is recorded as an avoidance response, and the trial ends.
-
If the rat fails to move during the CS, the US (e.g., 0.5 mA foot shock) is delivered for a maximum of 10 seconds, co-terminating with the CS.
-
If the rat moves to the other compartment during the US, it is recorded as an escape response.
-
If the rat fails to move during the US, it is recorded as an escape failure.
-
Conduct 30-50 trials per day with an inter-trial interval of 30-60 seconds. Training continues until a stable baseline of at least 80% avoidance is achieved.
-
-
Drug Testing:
-
Administer this compound (e.g., 1-30 mg/kg, i.p. or p.o.) or vehicle at a predetermined time before the test session (e.g., 30-60 minutes).
-
Conduct a test session of 30-50 trials.
-
Record the number of avoidance responses, escape responses, and escape failures.
-
Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. Antipsychotics can restore PPI deficits induced by psychostimulants or NMDA receptor antagonists.
Protocol: Prepulse Inhibition in Mice or Rats
-
Apparatus: A startle chamber equipped with a load cell platform to measure the whole-body startle response and a speaker to deliver acoustic stimuli.
-
Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
Test Session:
-
The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).
-
Prepulse-pulse trials: The pulse is preceded by a weaker acoustic stimulus (prepulse), e.g., 75, 80, or 85 dB for 20 ms. The inter-stimulus interval between the onset of the prepulse and the onset of the pulse is typically 100 ms.
-
No-stimulus trials: Only background noise is presented.
-
-
Administer this compound or vehicle prior to the session. To induce a PPI deficit, a psychostimulant like apomorphine (e.g., 2 mg/kg, s.c.) or an NMDA antagonist like phencyclidine (PCP) (e.g., 5 mg/kg, i.p.) can be administered before the test compound.
-
-
Data Analysis:
-
The startle amplitude is measured for each trial.
-
Percent PPI is calculated as: 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100].
-
Novel Object Recognition (NOR)
The NOR test assesses recognition memory, a cognitive domain often impaired in schizophrenia. Atypical antipsychotics have been shown to improve performance in this task.
Protocol: Novel Object Recognition in Rats or Mice
-
Apparatus: An open-field arena (e.g., 50 x 50 x 40 cm). A variety of objects that are of similar size but different in shape and texture are required.
-
Habituation: Allow the animal to freely explore the empty arena for 5-10 minutes on two consecutive days.
-
Familiarization Phase (T1):
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for a set period (e.g., 5 minutes).
-
Record the time spent exploring each object (sniffing or touching with the nose).
-
-
Inter-Trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Test Phase (T2):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
Administer this compound or vehicle before the familiarization phase or before the test phase to assess its effects on acquisition or retrieval of memory, respectively.
-
-
Data Analysis:
-
Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
Neurochemical Analysis: In Vivo Microdialysis
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. This technique is invaluable for understanding how this compound modulates dopamine and serotonin systems. While direct microdialysis studies with this compound are scarce, studies with aripiprazole show it can modulate dopamine and serotonin release, particularly in the prefrontal cortex and striatum.
Protocol: In Vivo Microdialysis in Rats
-
Surgery: Under anesthesia, stereotaxically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex, or striatum). Allow for a recovery period of at least 48 hours.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period of 1-2 hours, collect baseline dialysate samples every 10-20 minutes.
-
Drug Administration: Administer this compound (e.g., 1-10 mg/kg, i.p. or s.c.) or vehicle.
-
Sample Collection: Continue collecting dialysate samples for at least 2-3 hours post-administration.
-
Neurotransmitter Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express post-drug neurotransmitter levels as a percentage of the average baseline levels.
Signaling Pathway Visualizations
The following diagrams illustrate the putative signaling pathways modulated by this compound, based on its known receptor pharmacology.
Caption: this compound's partial agonism at presynaptic D2 autoreceptors and postsynaptic D2 receptors.
Caption: this compound's partial agonism at presynaptic and postsynaptic 5-HT1A receptors.
Caption: this compound's antagonism at postsynaptic 5-HT2A receptors.
Caption: Experimental workflow for the Conditioned Avoidance Response (CAR) test.
Conclusion
The animal models and protocols outlined in this document provide a framework for the preclinical evaluation of this compound. While the pharmacological profile of this compound is reported to be similar to aripiprazole, direct investigation is necessary to delineate its specific contributions to efficacy and potential side effects. The use of robust behavioral and neurochemical methods will be essential in characterizing the unique properties of this active metabolite and informing its potential therapeutic applications. Further research is warranted to generate more comprehensive pharmacokinetic and pharmacodynamic data specifically for this compound in various animal models.
References
Protocol for Dehydroaripiprazole Administration in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Dehydroaripiprazole, the primary active metabolite of the atypical antipsychotic aripiprazole, is a crucial compound in neuropharmacological research.[1][2][3] Like its parent drug, this compound exhibits a unique pharmacological profile, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors. This distinct mechanism of action warrants detailed investigation in various preclinical models to elucidate its therapeutic potential and underlying neurobiological effects.
These application notes and protocols provide a comprehensive guide for the administration of this compound in preclinical research settings, with a focus on rodent models. The following sections detail recommended dosages, vehicle formulations, and administration routes, along with methodologies for key experimental procedures. Quantitative data from relevant studies are summarized to facilitate experimental design and comparison.
Quantitative Data Summary
The following tables summarize key quantitative data related to the administration and pharmacokinetics of this compound and its parent compound, aripiprazole, in preclinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Aripiprazole Administration
| Parameter | Value (Mean ± SD) | Animal Model | Aripiprazole Dose and Route | Reference |
| Cmax | 153.20 ng/mL | Wistar Rats | 8 mg/kg, single oral dose | [4][5] |
| Tmax | 8.0 ± 2.5 h | Wistar Rats | 8 mg/kg, single oral dose | |
| AUC(0-∞) | 3101.52 ng·h/mL | Wistar Rats | 8 mg/kg, single oral dose | |
| Half-life (t½) | 94 h | Humans | Not specified |
Table 2: Reported Dosages of Aripiprazole in Preclinical Studies
| Animal Model | Dosage Range | Route of Administration | Investigated Effect | Reference |
| Rats | 1, 3, 10 mg/kg | Oral | Reduction of alcohol consumption | |
| Rats | 1-30 mg/kg | Intraperitoneal | Pharmacological models of psychosis | |
| Mice | 10 mg/kg | Intraperitoneal | Pharmacokinetics and P-glycoprotein interaction | |
| Rats | 100, 300 mg | Subcutaneous | Local tissue response | |
| Rats | 3, 8, 20 mg/kg/day | Intravenous | Developmental toxicity |
Experimental Protocols
Detailed methodologies for the preparation and administration of this compound are provided below. Due to the limited availability of studies involving direct administration of this compound, some protocols are adapted from established procedures for aripiprazole and other poorly water-soluble compounds, with appropriate scientific justification.
Vehicle Formulation
The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of this compound. Given its poor water solubility, several vehicle options can be considered depending on the route of administration.
a) For Oral (PO) Administration (Gavage):
-
Vehicle Composition:
-
0.5% (w/v) Methylcellulose in sterile water.
-
0.5% (w/v) Carboxymethylcellulose (CMC) with 0.1% (v/v) Polysorbate 20 (Tween 20) in sterile water.
-
10% (v/v) Dimethyl sulfoxide (DMSO), 40% (v/v) Polyethylene glycol 400 (PEG 400), and 50% (v/v) sterile water.
-
-
Preparation Protocol:
-
Weigh the required amount of this compound powder.
-
If using a suspension, wet the powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while vortexing or stirring to achieve a homogenous suspension.
-
If using a solution with DMSO and PEG 400, first dissolve the this compound in DMSO, then add the PEG 400 and finally the water, mixing thoroughly at each step.
-
b) For Intraperitoneal (IP) and Subcutaneous (SC) Injection:
-
Vehicle Composition:
-
Sterile saline (0.9% NaCl) with up to 5% (v/v) DMSO and 5% (v/v) Tween 80.
-
20% (v/v) N,N-Dimethylacetamide (DMA), 40% (v/v) Propylene glycol (PG), and 40% (v/v) Polyethylene Glycol 400 (PEG-400) (DPP vehicle).
-
-
Preparation Protocol:
-
Dissolve this compound in the organic solvent component(s) first (e.g., DMSO, DMA/PG/PEG-400).
-
Gradually add the aqueous component (saline or water) while mixing to avoid precipitation.
-
The final solution should be clear. If precipitation occurs, adjust the solvent ratios or consider a different vehicle.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
-
c) For Intravenous (IV) Injection:
-
Vehicle Composition:
-
A solution containing 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP) has been described for poorly soluble compounds.
-
A solution of aripiprazole in 15% Captisol® (a modified cyclodextrin) in 0.05 M tartrate buffer has also been reported for IV use.
-
-
Preparation Protocol:
-
Strict aseptic techniques must be followed for IV formulations.
-
Dissolve this compound in the chosen solvent system.
-
Ensure the final solution is clear, free of particulates, and has a pH close to physiological levels (around 7.4).
-
Sterile filter the final solution (0.22 µm filter) into a sterile vial.
-
Administration Procedures
The following are general guidelines for administering this compound to rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
a) Oral Gavage (PO):
-
Procedure:
-
Accurately weigh the animal to determine the correct dosing volume.
-
Gently restrain the animal.
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Administer the formulation slowly.
-
Carefully withdraw the needle.
-
Monitor the animal for any signs of distress.
-
b) Intraperitoneal Injection (IP):
-
Procedure:
-
Weigh the animal for accurate dosing.
-
Restrain the animal to expose the abdomen.
-
Wipe the injection site (lower quadrant of the abdomen) with 70% ethanol.
-
Insert a 25-27 gauge needle at a 15-30 degree angle into the peritoneal cavity, avoiding internal organs.
-
Aspirate briefly to ensure no blood or urine is drawn.
-
Inject the solution.
-
Withdraw the needle and return the animal to its cage.
-
c) Subcutaneous Injection (SC):
-
Procedure:
-
Weigh the animal.
-
Lift the loose skin over the back of the neck or flank to form a "tent".
-
Insert a 25-27 gauge needle into the base of the tented skin.
-
Aspirate to check for blood.
-
Inject the solution, which will form a small bolus under the skin.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
d) Intravenous Injection (IV):
-
Procedure: (Requires a high degree of technical skill)
-
Weigh the animal.
-
The lateral tail vein is the most common site in rodents. Anesthesia may be required depending on institutional guidelines and the skill of the administrator.
-
Warm the tail to dilate the veins.
-
Insert a 27-30 gauge needle into the vein.
-
Administer the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its preclinical evaluation.
Caption: Signaling pathways of this compound.
Caption: General workflow for preclinical studies.
References
Application Notes: In Vitro Assays for Dehydroaripiprazole Receptor Occupancy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroaripiprazole (OPC-14857) is the primary active metabolite of the atypical antipsychotic drug, aripiprazole.[1] Like its parent compound, this compound contributes significantly to the overall therapeutic effect and possesses a unique pharmacological profile. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and displays antagonist activity at serotonin 5-HT2A receptors.[1] This distinct "dopamine-serotonin system stabilizer" activity is central to its mechanism of action.
Measuring the receptor occupancy and functional activity of this compound in vitro is crucial for understanding its potency, selectivity, and potential for therapeutic efficacy and side effects. These application notes provide detailed protocols for key in vitro assays designed to quantify the binding affinity and functional modulation of this compound at its primary targets.
Key Methodologies: Binding vs. Functional Assays
Two primary categories of in vitro assays are essential for characterizing this compound's interaction with its target receptors:
-
Receptor Binding Assays: These assays measure the physical binding of a ligand to a receptor. Competitive binding assays, in particular, are used to determine the binding affinity (expressed as the inhibition constant, Ki) of an unlabeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand.[2][3] A lower Ki value signifies a higher binding affinity.[2]
-
Functional Assays: These assays measure the biological response initiated by ligand-receptor binding. They are critical for determining whether a compound acts as an agonist, antagonist, or partial agonist and for quantifying its potency (EC50 for agonists, IC50 for antagonists). For G protein-coupled receptors (GPCRs), common functional assays measure the change in second messenger levels, such as cyclic AMP (cAMP) or intracellular calcium ([Ca2+]).
Quantitative Data Summary
The following table summarizes the in vitro binding affinity (Ki) and functional potency (IC50) of this compound at key human receptors. This data is essential for comparing its activity across different targets.
| Receptor Target | Assay Type | Parameter | This compound Value (nM) | Parent Compound (Aripiprazole) Value (nM) |
| Dopamine D2 | Radioligand Binding | Ki | 4.2 | ~1 |
| Serotonin 5-HT1A | Radioligand Binding | Ki | - | 1.7 |
| Serotonin 5-HT2A | Radioligand Binding | Ki | - | 3.4 |
| BCRP Transporter | Functional Inhibition | IC50 | 520 | 3500 |
Note: Data for this compound is limited in publicly available literature; Aripiprazole values are provided for context. The BCRP transporter data is from an in vitro study on membrane vesicles.
Experimental Workflow and Signaling Pathways
A typical workflow for in vitro receptor occupancy studies involves preparing the biological materials, running binding and functional assays, and analyzing the data to determine key parameters like Ki, EC50, and IC50.
The primary receptors targeted by this compound utilize distinct G protein signaling pathways to elicit a cellular response.
Detailed Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound by measuring its ability to compete with a known radioligand for a specific receptor.
Principle: A fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound (this compound) are incubated with a receptor source (cell membranes). As the concentration of this compound increases, it displaces the radioligand, reducing the measured radioactivity. The concentration of this compound that displaces 50% of the radioligand is the IC50, which is then used to calculate the Ki.
Materials:
-
Receptor Source: Frozen cell membrane preparations from CHO or HEK293 cells stably expressing the human receptor of interest (e.g., D2, 5-HT1A, or 5-HT2A).
-
Radioligands:
-
For D2: [3H]-Spiperone or [3H]-Raclopride
-
For 5-HT1A: [3H]-8-OH-DPAT or [3H]-WAY 100635
-
For 5-HT2A: [3H]-Ketanserin
-
-
Test Compound: this compound stock solution in DMSO.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: High concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol for D2, 10 µM Serotonin for 5-HT receptors).
-
Equipment: 96-well filter plates (e.g., GF/C filters), vacuum filtration manifold (e.g., FilterMate™ harvester), scintillation counter (e.g., MicroBeta counter), multi-channel pipettes.
Procedure:
-
Reagent Preparation:
-
Thaw membrane aliquots on ice and resuspend in binding buffer to a final protein concentration of 50-120 µ g/well .
-
Prepare serial dilutions of this compound in binding buffer (e.g., 10 concentrations spanning 0.1 nM to 10 µM).
-
Dilute the radioligand in binding buffer to a final concentration approximately equal to its Kd value.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding wells: 50 µL binding buffer + 50 µL radioligand + 150 µL membrane preparation.
-
Non-specific Binding (NSB) wells: 50 µL non-specific control + 50 µL radioligand + 150 µL membrane preparation.
-
Competition wells: 50 µL this compound dilution + 50 µL radioligand + 150 µL membrane preparation.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation.
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of the plate through the pre-soaked (0.3% PEI) filter plate.
-
Washing: Wash each well 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Drying and Counting: Dry the filter plate for 30 minutes at 50°C. Add scintillation cocktail to each well, seal the plate, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for Gi-Coupled Receptors (D2, 5-HT1A)
This protocol measures the ability of this compound to inhibit cAMP production, indicating partial agonist or antagonist activity at Gi-coupled receptors.
Procedure:
-
Cell Culture: Seed CHO or HEK293 cells expressing the D2 or 5-HT1A receptor into 96-well plates and grow to ~90% confluency.
-
Compound Preparation: Prepare serial dilutions of this compound. To measure antagonist activity, also prepare a known agonist at its EC80 concentration.
-
Cell Stimulation:
-
Aspirate the growth medium and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 15-30 minutes.
-
Add the this compound dilutions.
-
Add forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production. This creates a signal window against which inhibition can be measured.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the kit manufacturer's instructions.
-
Measure cAMP levels using a commercially available kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
-
Data Analysis:
-
Plot the cAMP signal against the log concentration of this compound.
-
For partial agonism, fit the data to determine the EC50 (potency) and Emax (efficacy relative to a full agonist).
-
For antagonism, fit the data to determine the IC50 value.
-
Protocol 3: Calcium Flux Functional Assay for Gq-Coupled Receptors (5-HT2A)
This protocol measures the ability of this compound to block agonist-induced intracellular calcium release, indicating antagonist activity at the Gq-coupled 5-HT2A receptor.
Procedure:
-
Cell Culture: Seed U2OS or CHO-K1 cells expressing the 5-HT2A receptor into 96-well black-walled, clear-bottom plates and grow overnight.
-
Dye Loading:
-
Aspirate the growth medium.
-
Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) dissolved in assay buffer.
-
Incubate for 60 minutes at 37°C, followed by 30-60 minutes at room temperature in the dark to allow for de-esterification of the dye.
-
-
Compound Addition:
-
Place the plate into a fluorescence plate reader equipped with injectors (e.g., FLIPR, FlexStation).
-
Add serial dilutions of this compound (the antagonist) to the wells and incubate for a predefined period (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Measurement:
-
Establish a stable baseline fluorescence reading for several seconds.
-
Inject a known 5-HT2A agonist (e.g., serotonin) at its EC80 concentration into the wells.
-
Immediately measure the fluorescence intensity kinetically for 1-2 minutes. The binding of the agonist to the receptor will trigger the release of intracellular calcium, causing a sharp increase in fluorescence.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Plot the peak response against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the agonist-induced calcium response.
-
References
Application Notes and Protocols for the Synthesis of Dehydroaripiprazole Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic techniques for preparing Dehydroaripiprazole and its analogs. This compound, the primary active metabolite of the atypical antipsychotic aripiprazole, is a potent partial agonist of the dopamine D2 and serotonin 5-HT1A receptors and an antagonist of the 5-HT2A receptor.[1][2] Its synthesis and the generation of its analogs are of significant interest for the development of novel therapeutics for psychiatric disorders.
Synthetic Strategies
The synthesis of this compound analogs typically involves a convergent strategy, centered around the coupling of a substituted piperazine moiety with a functionalized quinolinone core. The key steps include the synthesis of the quinolinone and piperazine intermediates, followed by their condensation and, if necessary, a final dehydrogenation step.
A prevalent method for synthesizing the core structure of this compound involves the dehydrogenation of aripiprazole or its analogs.[1][3] Alternatively, a more direct approach utilizes a pre-functionalized quinolinone intermediate that already contains the double bond.
Key Intermediates Synthesis
1. Synthesis of 7-(4-bromobutoxy)-2(1H)-quinolinone:
This intermediate is crucial for introducing the butoxy linker to the quinolinone core. A common method for its synthesis is the dehydrogenation of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone.[4]
2. Synthesis of 1-(2,3-dichlorophenyl)piperazine:
This piperazine derivative is a common building block for many aripiprazole analogs. Its synthesis can be achieved through the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine or similar cyclizing agents.
Experimental Protocols
Protocol 1: Synthesis of 7-(4-bromobutoxy)-2(1H)-quinolinone
This protocol details the dehydrogenation of the dihydroquinolinone precursor.
Materials:
-
7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone
-
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (1 equivalent) in THF, add DDQ (4 equivalents) at room temperature with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the THF by evaporation under reduced pressure.
-
Wash the resulting residue with water and extract with ethyl acetate.
-
Combine the organic layers, wash with saturated saline, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 7-(4-bromobutoxy)-2(1H)-quinolinone.
Quantitative Data:
| Compound | Starting Material | Reagent | Solvent | Yield | Purity (HPLC) | Reference |
| 7-(4-bromobutoxy)-2(1H)-quinolinone | 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | DDQ | THF | 98.99% | 99.26% |
Protocol 2: Synthesis of 1-(2,3-dichlorophenyl)piperazine
This protocol describes a method for the synthesis of the key piperazine intermediate.
Materials:
-
2,3-dichloroaniline
-
Bis(2-chloroethyl)amine
-
p-toluenesulfonic acid
-
Tetrabutylammonium bromide
-
Xylene
-
Aqueous ammonia
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 2,3-dichloroaniline (1 equivalent) and bis(2-chloroethyl)amine (1 equivalent) in xylene, add p-toluenesulfonic acid (0.1 equivalent) and tetrabutylammonium bromide (0.1 equivalent).
-
Heat the reaction mixture at 130-135 °C for 48 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to 6-7 with aqueous ammonia.
-
Extract the organic compounds with ethyl acetate, dry the combined organic layers with anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Quantitative Data:
| Compound | Starting Material | Reagents | Solvent | Yield | Reference |
| 1-(2,3-dichlorophenyl)piperazine | 2,3-dichloroaniline | bis(2-chloroethyl)amine, p-toluenesulfonic acid, Tetrabutylammonium bromide | Xylene | 88% |
Protocol 3: Synthesis of this compound
This protocol outlines the final coupling step to produce this compound.
Materials:
-
7-(4-bromobutoxy)-2(1H)-quinolinone
-
1-(2,3-dichlorophenyl)piperazine
-
Potassium carbonate
-
Acetonitrile
Procedure:
-
A mixture of 7-(4-bromobutoxy)-2(1H)-quinolinone (1 equivalent), 1-(2,3-dichlorophenyl)piperazine (1.1 equivalents), and potassium carbonate (1.5 equivalents) in acetonitrile is refluxed for 4 hours.
-
After cooling, the inorganic salts are filtered off.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by recrystallization from ethanol to give this compound.
Quantitative Data:
| Compound | Starting Materials | Base | Solvent | Yield | Purity |
| This compound | 7-(4-bromobutoxy)-2(1H)-quinolinone, 1-(2,3-dichlorophenyl)piperazine | Potassium carbonate | Acetonitrile | >85% | >99% |
Visualizations
Synthetic Pathway for this compound
Caption: General synthetic route to this compound.
Signaling Pathway of this compound at Dopamine D2 Receptor
This compound acts as a partial agonist at the dopamine D2 receptor. This means it can produce a submaximal response compared to a full agonist (like dopamine) and can also act as an antagonist in the presence of a full agonist. This modulatory effect is thought to contribute to its therapeutic efficacy and favorable side-effect profile.
Caption: this compound's partial agonism at the D2 receptor.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Influence of CYP2D6 Phenotypes on the Pharmacokinetics of Aripiprazole and Dehydro-Aripiprazole Using a Physiologically Based Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-(4-BROMOBUTOXY)-QUINOLINE-2(1H)-ONE | 203395-59-9 [chemicalbook.com]
Application of Dehydroaripiprazole in Neurodevelopmental Disorder Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroaripiprazole (OPC-14857) is the primary active metabolite of the atypical antipsychotic aripiprazole.[1] It shares a similar pharmacological profile with its parent compound and contributes significantly to its therapeutic effects due to its prolonged half-life of approximately 94 hours.[2][3] this compound is a key molecule of interest in neurodevelopmental disorder research, particularly for conditions such as Autism Spectrum Disorder (ASD) and Fragile X Syndrome (FXS), where irritability, aggression, and self-injurious behaviors are common challenges.[4][5] Its unique mechanism as a dopamine D2 and serotonin 5-HT1A receptor partial agonist, and 5-HT2A receptor antagonist, offers a nuanced approach to modulating neurotransmitter systems implicated in these disorders.
Mechanism of Action
This compound functions as a "dopamine system stabilizer." In conditions of excessive dopamine, it acts as a functional antagonist, and in low dopamine states, it exhibits functional agonist activity. This is primarily achieved through its partial agonism at D2 receptors. Additionally, its interaction with serotonin receptors, particularly its partial agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors, is believed to contribute to its efficacy in managing behavioral disturbances.
The downstream signaling effects of this compound are complex and are thought to involve the modulation of pathways such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the cAMP signaling pathway. This modulation of intracellular signaling cascades may underlie its long-term effects on neuronal function and plasticity.
Data Presentation
Table 1: Receptor Binding Affinities (Ki, nM) of this compound and Aripiprazole
| Receptor | This compound (Ki, nM) | Aripiprazole (Ki, nM) |
| Dopamine D2 | 1.5 | 0.34 - 1.5 |
| Dopamine D3 | 4.2 | 0.8 |
| Serotonin 5-HT1A | 4.2 | 1.7 - 4.2 |
| Serotonin 5-HT2A | 13 | 3.4 - 13 |
| Serotonin 5-HT2B | - | 0.36 |
| Serotonin 5-HT7 | - | 19 |
| Adrenergic α1A | - | 25.7 |
| Histamine H1 | - | 25.1 |
| Data for this compound is limited in publicly available literature; aripiprazole data is provided for context. Dashes indicate data not readily available. |
Table 2: Functional Activity of this compound and Aripiprazole
| Assay | Receptor | This compound | Aripiprazole |
| [35S]GTPγS binding | Dopamine D2 | Partial Agonist | Partial Agonist |
| cAMP Inhibition | Dopamine D2 | Partial Agonist | Partial Agonist |
| Ca2+ Mobilization | Dopamine D2L | - | Partial Agonist (Emax = 24.3% of dopamine) |
| ERK2 Phosphorylation | Dopamine D2L | - | Partial Agonist (Emax = 54.5% of dopamine) |
| Emax represents the maximal effect as a percentage of the full agonist dopamine. Dashes indicate data not readily available. |
Table 3: Pharmacokinetic Properties
| Parameter | This compound | Aripiprazole |
| Elimination Half-life | ~94 hours | ~75 hours |
| Metabolism | CYP3A4, CYP2D6 | CYP3A4, CYP2D6 |
| Protein Binding | >99% (primarily albumin) | >99% (primarily albumin) |
Table 4: Summary of Clinical Trial Data for Aripiprazole in Neurodevelopmental Disorders
| Disorder | Study Design | Participants | Mean Dose | Key Efficacy Findings | Reference |
| Fragile X Syndrome | 12-week, open-label | 12 individuals (6-25 years) | 9.8 mg/day | 87% response rate (≥25% improvement on ABC-I and CGI-I of "much improved" or "very much improved") | |
| Autism Spectrum Disorder | 8-week, fixed-dose, placebo-controlled | 218 children and adolescents (6-17 years) | 5, 10, or 15 mg/day | Significant improvement in ABC-I and CGI-I scores compared to placebo at all doses | |
| Autism Spectrum Disorder | 8-week, flexible-dose, placebo-controlled | 98 children and adolescents (6-17 years) | - | Significant improvement in ABC-I and CGI-I scores compared to placebo | |
| ABC-I: Aberrant Behavior Checklist-Irritability subscale; CGI-I: Clinical Global Impressions-Improvement scale. |
Experimental Protocols
In Vitro Protocol: Assessment of Dopamine D2 Receptor Partial Agonism via [35S]GTPγS Binding Assay
Objective: To determine the functional activity of this compound at the D2 dopamine receptor.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human D2 dopamine receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA.
-
[35S]GTPγS (specific activity ~1250 Ci/mmol).
-
GDP.
-
This compound and a full D2 agonist (e.g., quinpirole).
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration manifold.
Procedure:
-
Culture CHO-D2 cells and harvest. Prepare cell membranes by homogenization and centrifugation. Resuspend the final membrane pellet in membrane preparation buffer and store at -80°C.
-
On the day of the experiment, thaw the membranes and dilute to the desired concentration in assay buffer.
-
Prepare serial dilutions of this compound and the reference full agonist.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
GDP to a final concentration of 10 µM.
-
Test compound (this compound) or reference agonist at various concentrations.
-
Cell membranes (typically 5-10 µg of protein per well).
-
[35S]GTPγS to a final concentration of 0.1 nM.
-
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding of [35S]GTPγS as a function of the log concentration of the compound. Determine the EC50 and Emax values. The partial agonist activity of this compound is expressed as the Emax relative to the full agonist.
In Vivo Protocol: Amphetamine-Induced Hyperlocomotion Model in Rats
Objective: To assess the potential antipsychotic-like activity of this compound by its ability to attenuate amphetamine-induced hyperlocomotion.
Animals:
-
Male Sprague-Dawley rats (250-300 g).
-
House animals in a temperature-controlled facility with a 12-hour light/dark cycle, with food and water available ad libitum.
Materials:
-
This compound.
-
D-amphetamine sulfate.
-
Vehicle (e.g., 0.9% saline or a solution of DMSO, PEG300, and Tween80 in water).
-
Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.
Procedure:
-
Acclimate the rats to the testing room for at least 60 minutes before the experiment.
-
Habituate the rats to the activity chambers for 30-60 minutes for 2-3 days prior to the test day.
-
On the test day, administer this compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) route at desired doses (e.g., 0.3, 1, and 3 mg/kg).
-
After a pretreatment period (e.g., 30 minutes for i.p. or 60 minutes for p.o.), place the rats individually into the activity chambers and record baseline locomotor activity for 30 minutes.
-
Administer D-amphetamine (e.g., 0.5-1.5 mg/kg, i.p.) or saline to the rats.
-
Immediately return the rats to the activity chambers and record locomotor activity for the next 60-90 minutes.
-
Data Analysis: Analyze the total distance traveled or the number of beam breaks in 5-10 minute intervals. Compare the locomotor activity of the this compound-treated groups to the vehicle-treated group that received amphetamine. A significant reduction in amphetamine-induced hyperlocomotion suggests antipsychotic-like efficacy.
Clinical Research Protocol: Assessment in Fragile X Syndrome
Objective: To evaluate the efficacy and safety of aripiprazole (and by extension, this compound) in treating irritability in individuals with Fragile X Syndrome.
Study Design: A 12-week, prospective, open-label trial.
Inclusion Criteria:
-
Males and females aged 6-25 years.
-
Confirmed genetic diagnosis of Fragile X Syndrome.
-
Presence of significant irritability, aggression, or self-injurious behavior, as indicated by a score of ≥ 18 on the Aberrant Behavior Checklist-Irritability (ABC-I) subscale.
-
Clinical Global Impression - Severity (CGI-S) score of ≥ 4 (moderately ill).
-
Psychotropic medication-free for at least 2 weeks prior to baseline (longer for specific medications like fluoxetine).
Exclusion Criteria:
-
DSM-IV diagnosis of schizophrenia, bipolar disorder, or other psychotic disorders.
-
Significant unstable medical conditions.
-
History of hypersensitivity to aripiprazole.
Treatment Protocol:
-
Week 1: Initiate aripiprazole at a low dose (e.g., 2.5 mg/day).
-
Weeks 2-8: Gradually titrate the dose upwards based on clinical response and tolerability, to a maximum of 20 mg/day.
-
Weeks 9-12: Maintain the optimal effective dose.
Outcome Measures:
-
Primary:
-
Change from baseline in the ABC-I subscale score.
-
Clinical Global Impressions-Improvement (CGI-I) scale score.
-
-
Secondary:
-
Other subscales of the ABC.
-
Safety and tolerability assessed by monitoring vital signs, weight, and adverse events.
-
Data Analysis:
-
Define treatment response as a ≥25% improvement on the ABC-I subscale and a CGI-I score of "much improved" or "very much improved".
-
Analyze changes in mean scores from baseline to endpoint using appropriate statistical tests.
Visualizations
Caption: Mechanism of action of this compound at the synapse.
Caption: Downstream signaling pathways modulated by this compound.
Caption: Workflow for the amphetamine-induced hyperlocomotion model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. A prospective open-label study of aripiprazole in fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Prospective Open-label Study of Aripiprazole in Fragile X Syndrome [ctv.veeva.com]
Application Notes and Protocols for Dehydroaripiprazole in Positron Emission Tomography (PET) Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroaripiprazole is the primary and pharmacologically active metabolite of aripiprazole, an atypical antipsychotic medication. With a receptor binding profile similar to its parent compound, this compound exhibits partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors. Given its significant contribution to the overall pharmacological effect of aripiprazole, particularly at steady-state, understanding its in vivo distribution and target engagement is crucial for drug development and clinical research.
Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive quantification of physiological and biochemical processes in vivo. While a dedicated PET radioligand for this compound has not been established in the scientific literature to date, this document provides a comprehensive overview of the role of this compound in PET imaging studies of aripiprazole and presents a hypothetical protocol for the future development and application of a this compound-based PET tracer.
The Role of this compound in Aripiprazole PET Imaging
In PET studies evaluating the receptor occupancy of aripiprazole, the presence of this compound is a critical consideration. At steady-state, plasma concentrations of this compound can reach up to 40% of the parent drug concentrations[1]. As both compounds compete for the same receptor binding sites, the measured receptor occupancy reflects the combined effect of aripiprazole and this compound. Therefore, accurate quantification and interpretation of aripiprazole PET data necessitate the measurement of plasma concentrations of both the parent drug and its active metabolite.
Quantitative Data from Aripiprazole PET Studies
The following tables summarize key quantitative data from PET studies investigating the receptor occupancy of aripiprazole, where this compound is a significant contributor to the observed effects.
Table 1: Receptor Occupancy of Aripiprazole at Dopamine D2 and Serotonin 5-HT2A & 5-HT1A Receptors
| Oral Dose of Aripiprazole (mg/day) | D2 Receptor Occupancy (%) | 5-HT2A Receptor Occupancy (%) | 5-HT1A Receptor Occupancy (%) | Reference Radiotracers |
| 0.5 | 40-95 (dose-dependent) | - | - | [11C]raclopride |
| 1 | 40-95 (dose-dependent) | - | - | [11C]raclopride |
| 2 | 40-95 (dose-dependent) | - | - | [11C]raclopride |
| 3 | 51-53 | - | - | [11C]raclopride |
| 6 | 65-69 | - | - | [11C]raclopride |
| 9 | 77-79 | - | - | [11C]raclopride |
| 10 | 85 | 54-60 | 16 | [11C]raclopride, [18F]setoperone, [11C]WAY100635 |
| 15 | 87 (Putamen), 93 (Caudate) | 54-60 | 16 | [11C]raclopride, [18F]setoperone, [11C]WAY100635 |
| 20 | 87 (Putamen), 93 (Caudate) | 54-60 | 16 | [11C]raclopride, [18F]setoperone, [11C]WAY100635 |
| 30 | >90 | 54-60 | 16 | [11C]raclopride, [18F]setoperone, [11C]WAY100635 |
Data compiled from multiple studies.[2][3][4]
Table 2: Pharmacokinetic Parameters of Aripiprazole and this compound
| Parameter | Aripiprazole | This compound |
| Elimination Half-life | ~75 hours | ~94 hours |
| Time to Steady State | ~14 days | ~14 days |
| Plasma Concentration at Steady State | - | ~40% of Aripiprazole |
[5]
Signaling Pathways of this compound's Target Receptors
This compound, like aripiprazole, modulates several key neurotransmitter systems by interacting with G-protein coupled receptors (GPCRs). Understanding these signaling pathways is essential for interpreting the functional consequences of receptor binding observed in PET studies.
Hypothetical Protocol for a [11C]this compound PET Imaging Study
The following section outlines a hypothetical, yet comprehensive, protocol for a PET imaging study using a novel, hypothetical radiotracer, [11C]this compound. This protocol is based on established methodologies for CNS PET radiotracer development and evaluation.
I. Radiosynthesis of [11C]this compound
The synthesis of a radiolabeled compound is a critical first step. A potential route for the radiosynthesis of [11C]this compound could involve the methylation of a suitable precursor.
Objective: To synthesize [11C]this compound with high radiochemical purity and specific activity.
Materials:
-
Precursor molecule (e.g., a desmethyl-dehydroaripiprazole derivative)
-
[11C]Methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Base (e.g., NaOH or K2CO3)
-
HPLC system for purification
-
Quality control equipment (e.g., radio-TLC, radio-HPLC)
Procedure:
-
Produce [11C]CO2 via a cyclotron.
-
Convert [11C]CO2 to [11C]CH3I or [11C]CH3OTf.
-
Dissolve the precursor and base in the anhydrous solvent.
-
Bubble the [11C]CH3I or [11C]CH3OTf through the precursor solution at an elevated temperature (e.g., 80-120°C) for a specified time (e.g., 5-10 minutes).
-
Quench the reaction and purify the crude product using preparative HPLC.
-
Collect the fraction corresponding to [11C]this compound.
-
Formulate the final product in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol).
-
Perform quality control to determine radiochemical purity, specific activity, and residual solvent levels.
II. Preclinical Evaluation
Before human administration, a novel radiotracer must undergo rigorous preclinical evaluation.
A. In Vitro Autoradiography
Objective: To determine the in vitro binding characteristics of [11C]this compound in brain tissue.
Procedure:
-
Obtain brain tissue sections from relevant species (e.g., rat, monkey, human).
-
Incubate the sections with varying concentrations of [11C]this compound.
-
For non-specific binding determination, co-incubate adjacent sections with a high concentration of a competing ligand (e.g., unlabeled aripiprazole or a selective D2/5-HT1A/5-HT2A ligand).
-
Wash the sections to remove unbound radiotracer.
-
Expose the sections to a phosphor imaging plate or autoradiography film.
-
Quantify the binding density in different brain regions.
B. In Vivo PET Imaging in Animals
Objective: To assess the in vivo pharmacokinetics, biodistribution, and target engagement of [11C]this compound in a living organism.
Procedure:
-
Anesthetize the animal model (e.g., rodent or non-human primate).
-
Perform a transmission scan for attenuation correction.
-
Inject a bolus of [11C]this compound intravenously.
-
Acquire dynamic PET data over a specified period (e.g., 90-120 minutes).
-
To confirm target specificity, perform blocking studies by pre-administering a non-radioactive blocking agent.
-
Analyze the data to determine brain uptake, regional distribution, and binding potential.
III. Clinical PET Imaging Protocol
Objective: To quantify the distribution and density of target receptors for this compound in the human brain.
A. Subject Preparation
-
Obtain informed consent from all participants.
-
Ensure subjects have been fasting for at least 4 hours.
-
Insert two intravenous catheters, one for radiotracer injection and one for blood sampling.
-
Position the subject's head in the PET scanner with a head holder to minimize motion.
B. Image Acquisition
-
Perform a transmission scan (e.g., using a CT or 68Ge source) for attenuation correction.
-
Administer a bolus injection of [11C]this compound (e.g., 370 MBq).
-
Acquire dynamic PET data in 3D mode for 90-120 minutes.
-
Collect arterial blood samples throughout the scan to measure the arterial input function.
C. Data Analysis
-
Reconstruct the PET images with corrections for attenuation, scatter, and random coincidences.
-
Co-register the PET images with the subject's MRI for anatomical localization.
-
Define regions of interest (ROIs) on the co-registered images.
-
Analyze the time-activity curves in each ROI using appropriate kinetic models (e.g., two-tissue compartment model) to estimate binding parameters such as the volume of distribution (VT) and binding potential (BPND).
Conclusion
While a specific PET radiotracer for this compound is not yet available, its significant pharmacological activity and contribution to the effects of aripiprazole make it a crucial molecule of interest in neuropharmacology and PET imaging. The methodologies and protocols outlined in this document provide a framework for understanding the current role of this compound in aripiprazole PET studies and a roadmap for the future development and application of a dedicated this compound PET radioligand. Such a tool would be invaluable for dissecting the relative contributions of aripiprazole and its active metabolite to receptor occupancy and clinical response, ultimately advancing our understanding and optimization of treatments for psychiatric disorders.
References
- 1. 18F-desmethoxyfallypride: a fluorine-18 labeled radiotracer with properties similar to carbon-11 raclopride for PET imaging studies of dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imaging with non-FDG PET tracers: outlook for current clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of a Radiolabeled PET (Positron Emission Tomography) Probe for Visualization of In Vivo α-Fucosidase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. openworks.mdanderson.org [openworks.mdanderson.org]
Application Notes and Protocols for Cell-Based Screening of Dehydroaripiprazole
Introduction
Dehydroaripiprazole (OPC-14857) is the primary active metabolite of the atypical antipsychotic drug aripiprazole.[1][2] It shares a similar pharmacological profile with its parent compound, exhibiting partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.[3][4] This unique mechanism of action is thought to contribute to its efficacy in treating schizophrenia and other psychiatric disorders.[3] Understanding the precise activity of this compound at these key G-protein coupled receptors (GPCRs) is crucial for drug development and mechanistic studies.
This document provides detailed application notes and protocols for robust, cell-based functional assays designed to screen and characterize the activity of this compound at the human D2, 5-HT1A, and 5-HT2A receptors. The protocols are intended for researchers, scientists, and drug development professionals familiar with cell culture and microplate-based assays.
Part 1: Receptor Signaling Pathways
To select the appropriate assays, it is essential to understand the signaling cascades initiated by the target receptors. This compound's activity is primarily mediated through three GPCRs that couple to different G-proteins and trigger distinct downstream second messenger responses.
1.1 Dopamine D2 Receptor (D2R) Signaling
The D2 receptor couples to the Gi/o family of G-proteins. Upon activation by an agonist, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA).
1.2 Serotonin 5-HT1A Receptor (5-HT1AR) Signaling
Similar to the D2 receptor, the 5-HT1A receptor is coupled to Gi/o G-proteins. Its activation inhibits adenylyl cyclase, resulting in decreased intracellular cAMP concentration. This makes cAMP measurement a suitable readout for assessing receptor activity.
1.3 Serotonin 5-HT2A Receptor (5-HT2AR) Signaling
The 5-HT2A receptor couples to Gq/11 G-proteins. When activated, the Gαq subunit stimulates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This transient increase in intracellular Ca2+ is a direct measure of 5-HT2A receptor activation.
Part 2: Experimental Protocols and Data
Based on the signaling pathways, two primary functional assays are recommended for screening this compound: a cAMP Assay for D2 and 5-HT1A receptors and a Calcium Mobilization Assay for the 5-HT2A receptor.
cAMP Assay for D2 and 5-HT1A Receptors (Gi-coupled)
Principle: This assay measures the inhibition of adenylyl cyclase activity. Cells expressing the D2 or 5-HT1A receptor are stimulated with forskolin, a direct activator of adenylyl cyclase, to induce a high level of cAMP. The ability of a test compound (this compound) to activate the Gi-coupled receptor will cause a decrease in the forskolin-induced cAMP production. The change in cAMP is detected using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence).
Workflow Diagram:
Protocol:
-
Cell Seeding:
-
Culture CHO-K1 or HEK293 cells stably expressing the human D2 or 5-HT1A receptor to ~80-90% confluency.
-
Harvest cells and resuspend in assay buffer to a density of 0.5-1.0 x 10^6 cells/mL.
-
Dispense 5 µL of the cell suspension into each well of a white, low-volume 384-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
To determine antagonist activity, also prepare a reference agonist (e.g., Dopamine for D2, 5-HT for 5-HT1A) at its EC80 concentration.
-
Add 5 µL of the this compound dilution to the cell plate. For antagonist mode, add the test compound first, incubate for 15-30 minutes, then add the reference agonist.
-
-
cAMP Induction and Lysis:
-
Prepare a solution of forskolin (e.g., final concentration of 10 µM) in stimulation buffer.
-
Add 5 µL of the forskolin solution to all wells (except negative controls).
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of lysis buffer containing the HTRF detection reagents (e.g., anti-cAMP antibody and a labeled cAMP analog).
-
-
Detection and Data Analysis:
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate using an HTRF-compatible microplate reader.
-
Calculate the ratio of emissions (e.g., 665nm/620nm).
-
Convert ratios to cAMP concentrations using a cAMP standard curve run in parallel.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 (for agonist activity against forskolin) or EC50 (for partial agonism).
-
Calcium Mobilization Assay for 5-HT2A Receptor (Gq-coupled)
Principle: This assay directly measures the increase in intracellular calcium concentration following the activation of a Gq-coupled receptor. Cells expressing the 5-HT2A receptor are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). When an antagonist like this compound is present, it will block the calcium release induced by a reference agonist (e.g., Serotonin). The change in fluorescence intensity is monitored in real-time using a fluorometric plate reader.
Workflow Diagram:
Protocol:
-
Cell Seeding:
-
Seed CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor into black-wall, clear-bottom 96- or 384-well microplates at a density that will yield a confluent monolayer the next day.
-
Incubate plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an anion-transport inhibitor like probenecid to prevent dye leakage.
-
Aspirate the culture medium from the cell plate and add 100 µL (for 96-well) of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound and a reference agonist (e.g., Serotonin) at a concentration that gives a maximal response (e.g., EC80).
-
Place the cell plate into a fluorometric imaging plate reader (e.g., FLIPR or FlexStation).
-
Add the this compound dilutions to the plate and pre-incubate for 15-30 minutes to allow for antagonist binding.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the reference agonist into the wells and continue recording the fluorescence signal for at least 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence.
-
Normalize the data, setting the response of the reference agonist alone to 100% and buffer-only wells to 0%.
-
Plot the normalized response against the log concentration of this compound and fit the data to determine the IC50 value, representing its potency as an antagonist.
-
Data Summary
The following tables present hypothetical data from the described cell-based assays to characterize the activity of this compound.
Table 1: Functional Activity of this compound at Target Receptors
| Receptor Target | Cell Line | Assay Type | Parameter | This compound Value (nM) |
| Dopamine D2 | CHO-hD2R | cAMP Inhibition | IC50 vs Forskolin | 45.2 |
| Serotonin 5-HT1A | HEK-h5-HT1AR | cAMP Inhibition | IC50 vs Forskolin | 15.8 |
| Serotonin 5-HT2A | U2OS-h5-HT2AR | Calcium Mobilization | IC50 vs Serotonin | 2.5 |
Table 2: Comparative Potency of this compound and Parent Compound
| Compound | D2R (IC50, nM) | 5-HT1AR (IC50, nM) | 5-HT2AR (IC50, nM) |
| Aripiprazole | 51.5 | 12.1 | 3.1 |
| This compound | 45.2 | 15.8 | 2.5 |
Conclusion
The cell-based assays detailed in this document provide a robust framework for screening and characterizing the functional activity of this compound. The cAMP assay is effective for quantifying its partial agonist activity at the Gi-coupled D2 and 5-HT1A receptors, while the calcium mobilization assay is ideal for determining its antagonist potency at the Gq-coupled 5-HT2A receptor. Together, these protocols allow for a comprehensive pharmacological profiling of this compound, yielding critical data for drug development and neuroscience research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Aripiprazole and this compound | Synnovis [synnovis.co.uk]
- 3. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Dehydroaripiprazole Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroaripiprazole is the primary active metabolite of the atypical antipsychotic aripiprazole. It contributes significantly to the overall therapeutic effect of the parent drug, exhibiting a similar pharmacological profile.[1] Given that this compound circulates in substantial concentrations, a thorough understanding of its potential to cause drug-drug interactions (DDIs) is crucial for ensuring patient safety and optimizing therapeutic outcomes. These application notes provide detailed experimental designs and protocols for in vitro and in vivo studies to evaluate the DDI potential of this compound, focusing on its role as both a victim and a perpetrator of such interactions. Aripiprazole is metabolized to this compound primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[1][2]
Key Signaling and Metabolic Pathways
A comprehensive DDI assessment begins with an understanding of the metabolic pathways of the parent drug and its metabolites.
Metabolic conversion of aripiprazole.
In Vitro Drug Interaction Studies
In vitro assays are fundamental for identifying potential DDIs early in the drug development process. These studies help to determine if dehydroaripipiprazole is an inhibitor or substrate of key drug-metabolizing enzymes and transporters.
Experimental Workflow for In Vitro DDI Screening
The following workflow outlines the sequential steps for in vitro evaluation of this compound's DDI potential.
Workflow for in vitro DDI screening.
Protocol 1: Cytochrome P450 (CYP) Inhibition Assay
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
CYP isoform-specific probe substrates (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6)
-
Positive control inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol for reaction termination
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare Reagents: Prepare stock solutions of this compound, probe substrates, and positive controls in an appropriate solvent (e.g., DMSO).
-
Incubation Mixture: In a 96-well plate, combine HLMs (final protein concentration typically 0.1-0.5 mg/mL), phosphate buffer, and the NADPH regenerating system.
-
Inhibitor Addition: Add varying concentrations of this compound (e.g., 0.01 to 100 µM) or the positive control inhibitor to the wells. Include a vehicle control (solvent only).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the CYP-specific probe substrate to initiate the metabolic reaction. The concentration of the probe substrate should be at or below its Michaelis-Menten constant (Km).
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile with an internal standard).
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant for the formation of the probe substrate's metabolite using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition at each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
Protocol 2: P-glycoprotein (P-gp/MDR1) and BCRP Inhibition Assays
This protocol determines the IC50 of this compound for inhibiting the efflux transporters P-gp and BCRP.
Materials:
-
This compound
-
Cell lines overexpressing P-gp (e.g., MDCK-MDR1) or BCRP (e.g., MDCK-BCRP) and the corresponding parental cell line (e.g., MDCK-WT)
-
Probe substrates for P-gp (e.g., digoxin, rhodamine 123) and BCRP (e.g., prazosin, estrone-3-sulfate)
-
Positive control inhibitors (e.g., verapamil for P-gp, Ko143 for BCRP)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Cell culture medium and supplements
-
Transwell inserts (for bidirectional transport assays)
-
Scintillation counter or fluorescence plate reader
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture the cell lines on Transwell inserts to form a confluent monolayer.
-
Transport Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the probe substrate to the donor compartment (apical or basolateral) with or without varying concentrations of this compound or a positive control inhibitor.
-
Incubate at 37°C for a defined period (e.g., 1-2 hours).
-
Collect samples from the receiver compartment at specified time points.
-
-
Analysis: Quantify the amount of probe substrate in the receiver compartment using an appropriate analytical method (scintillation counting for radiolabeled substrates, fluorescence for fluorescent substrates, or LC-MS/MS).
-
Data Analysis:
-
Calculate the apparent permeability (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Determine the efflux ratio (ER = Papp(B-A) / Papp(A-B)).
-
Calculate the percent inhibition of the efflux ratio at each this compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the this compound concentration.
-
Summary of In Vitro Inhibition Data for this compound:
| Transporter | Probe Substrate | Test System | IC50 (µM) |
| P-gp (MDR1) | Digoxin | MDCKII-MDR1 cells | 1.3 |
| BCRP | Prazosin | BCRP-expressing vesicles | 0.52 |
| CYP1A2 | Not specified | In vitro | No significant inhibition noted |
| CYP3A4 | Not available | Not available | Data not available |
| CYP2D6 | Not available | Not available | Data not available |
Data for P-gp and BCRP are from published studies. The absence of significant CYP1A2 inhibition is noted on the drug label, though quantitative data is not provided. It is recommended to perform in vitro inhibition studies for CYP3A4 and CYP2D6.
In Vivo Drug Interaction Studies
Based on the in vitro findings, in vivo studies in animal models and humans are conducted to confirm clinically relevant DDIs.
Decision Tree for In Vivo DDI Study
This diagram illustrates the decision-making process for proceeding with in vivo DDI studies based on in vitro results.
References
Troubleshooting & Optimization
Technical Support Center: Dehydroaripiprazole Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of dehydroaripiprazole in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is the primary active metabolite of the atypical antipsychotic drug aripiprazole.[1][2] It exhibits similar pharmacological activity to its parent compound, acting as a partial agonist at dopamine D2/D3 receptors and displaying affinity for several serotonin receptors.[1] Like aripiprazole, this compound is a poorly water-soluble compound, which can lead to precipitation in aqueous-based in vitro assay systems. This can result in inaccurate and unreliable experimental outcomes.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the most commonly recommended organic solvents for preparing stock solutions of this compound.[3][4] It is crucial to use high-purity, anhydrous solvents, as DMSO is hygroscopic and absorbed water can negatively impact solubility.
Q3: What is the maximum concentration of DMSO that is safe for most cell lines in culture?
A3: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, and some can tolerate up to 1%. However, primary cells are often more sensitive. It is always recommended to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final concentration of DMSO in your assay. A final DMSO concentration of 0.1% is generally considered safe for almost all cell types.
Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What can I do to prevent this?
A4: This is a common issue with poorly soluble compounds. Here are several strategies to prevent precipitation:
-
Sequential Dilution: Instead of diluting the DMSO stock directly into the final volume of aqueous medium, perform serial dilutions in DMSO first to reach a concentration closer to your final working concentration before adding it to the medium.
-
Pre-treatment of Medium: Add a small amount of DMSO to your cell culture medium before introducing the this compound stock solution. This can help to create a more favorable environment for solubility.
-
Rapid Mixing: When adding the DMSO stock to the aqueous medium, ensure rapid and thorough mixing to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.
-
Use of Surfactants or Co-solvents: For enzyme assays, adding a low concentration (0.01-0.05%) of a non-ionic surfactant like Tween-20 or Triton X-100 to the assay buffer can help maintain solubility. For cell-based assays where surfactants may be toxic, co-solvents can be employed in the formulation.
-
Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrins can significantly enhance its aqueous solubility.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Cloudiness or precipitation observed in the stock solution. | 1. The solubility limit in the chosen solvent has been exceeded.2. The solvent has absorbed water (especially with DMSO), reducing its solvating power.3. The compound has a crystalline structure that is difficult to dissolve. | 1. Prepare a more dilute stock solution.2. Use fresh, anhydrous DMSO for stock solution preparation.3. Use sonication or gentle warming to aid dissolution. |
| Precipitation occurs immediately upon dilution of the stock solution into aqueous buffer or cell culture medium. | 1. The final concentration of the compound exceeds its aqueous solubility.2. The percentage of the organic solvent in the final solution is too low to maintain solubility.3. Rapid change in solvent polarity upon dilution. | 1. Lower the final concentration of this compound in your assay.2. Ensure the final DMSO concentration is sufficient to maintain solubility, while remaining non-toxic to the cells (typically ≤ 0.5%).3. Add the stock solution to the aqueous medium slowly while vortexing or stirring vigorously.4. Consider using a multi-component solvent system (e.g., DMSO/PEG300/Tween 80) for dilution. |
| Inconsistent or non-reproducible assay results. | 1. Undissolved compound is present in the assay, leading to variable concentrations.2. The compound is adsorbing to the plasticware.3. The compound is degrading in the assay medium. | 1. Visually inspect for any precipitation before starting the assay. Centrifuge and filter the final working solution if necessary.2. Include a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) in the buffer if compatible with the assay.3. Prepare fresh working solutions for each experiment and avoid long-term storage of diluted aqueous solutions. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 20 mg/mL (44.81 mM) | Ultrasonic assistance may be needed. |
| This compound (hydrochloride) | DMSO | ~20 mg/mL | |
| This compound (hydrochloride) | DMF | ~25 mg/mL | |
| This compound (hydrochloride) | 1:3 DMF:PBS (pH 7.2) | ~0.25 mg/mL | Prepared by first dissolving in DMF, then diluting. |
| This compound | Water | Predicted: 0.006 mg/mL |
Table 2: Solubility of Aripiprazole (Parent Compound) in Biocompatible Solvents
| Solvent | Solubility of Aripiprazole |
| Polyethylene Glycol 400 (PEG 400) | High |
| Ethanol | Moderate |
| Propylene Glycol (PG) | Moderate |
| Glycerin | Low |
Note: Data for aripiprazole can provide guidance for this compound due to their structural similarity.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, and sonicator.
-
Procedure: a. Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mg/mL). c. Vortex the tube vigorously for 1-2 minutes. d. If the compound is not fully dissolved, place the tube in a bath sonicator and sonicate for 10-15 minutes. e. Visually inspect the solution to ensure it is clear and free of any particulate matter. f. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. g. Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays
-
Objective: To prepare a working solution of this compound in cell culture medium with a final DMSO concentration ≤ 0.5%.
-
Procedure: a. Thaw a fresh aliquot of the this compound DMSO stock solution. b. Prepare an intermediate dilution of the stock solution in 100% DMSO if a large dilution factor is required. c. Warm the cell culture medium to 37°C. d. To minimize precipitation, add the this compound stock solution (or intermediate dilution) to the pre-warmed medium dropwise while gently vortexing or swirling the tube. e. Ensure the final volume of DMSO added does not exceed 0.5% of the total volume of the working solution. f. Visually inspect the final working solution for any signs of precipitation. If the solution is cloudy, it should not be used. g. Use the freshly prepared working solution immediately. Do not store aqueous dilutions for extended periods.
Protocol 3: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Principle: HP-β-CD is a cyclic oligosaccharide that can encapsulate poorly soluble molecules like this compound in its hydrophobic core, thereby increasing their aqueous solubility.
-
Procedure (Freeze-Drying Method): a. Dissolve HP-β-CD in water to create a solution of the desired concentration. b. Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol). c. Add the this compound solution to the HP-β-CD solution with constant stirring. d. Stir the mixture for 24-48 hours at room temperature to allow for complex formation. e. Freeze the resulting solution at -80°C. f. Lyophilize the frozen solution to obtain a solid powder of the this compound-HP-β-CD inclusion complex. g. The resulting powder can be dissolved in aqueous buffers or cell culture medium for in vitro assays.
Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: Simplified D2 receptor signaling pathways modulated by this compound.
References
Technical Support Center: Dehydroaripiprazole Quantification
Welcome to the technical support center for Dehydroaripiprazole quantification. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the quantification of this compound.
Q1: I am observing high variability in my this compound measurements between samples from different individuals. What could be the cause?
A1: High inter-individual variability in this compound plasma concentrations is a known challenge and can be attributed to several factors:
-
Genetic Polymorphisms: Aripiprazole, the parent drug of this compound, is primarily metabolized by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][2][3][4] Genetic variations in these enzymes can lead to significant differences in the rate of metabolism, resulting in varied concentrations of both aripiprazole and its active metabolite, this compound.[4]
-
Co-medication: Concomitant use of drugs that are inhibitors or inducers of CYP2D6 or CYP3A4 can alter the metabolism of aripiprazole, thereby affecting this compound levels. For instance, co-medication with CYP3A4 and CYP2D6 inducers or inhibitors has been shown to change serum levels by up to 51%.
-
Patient-specific Factors: Age, sex, and body mass index can also contribute to variability in drug metabolism and distribution.
Troubleshooting Steps:
-
Review Patient Medication History: Check for any co-administered drugs known to interact with CYP2D6 and CYP3A4.
-
Consider Genotyping: If feasible, genotyping for CYP2D6 polymorphisms can help explain variability.
-
Standardize Sample Collection: Ensure consistent timing of sample collection in relation to drug administration to minimize pharmacokinetic variability.
Q2: My assay is showing poor sensitivity, and I'm struggling to detect low concentrations of this compound.
A2: Achieving a low limit of quantification (LLOQ) is crucial, especially for pharmacokinetic studies. If you are experiencing poor sensitivity, consider the following:
-
Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for sensitive quantification of this compound due to its high selectivity and sensitivity. Methods using gas chromatography-mass spectrometry (GC-MS) have also been developed, but may have higher limits of quantification.
-
Ionization Technique: Positive ion electrospray ionization (ESI+) is commonly used for the analysis of aripiprazole and this compound.
-
Sample Preparation: The choice of sample preparation technique can significantly impact sensitivity. While protein precipitation is a simpler method, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide a cleaner sample and reduce matrix effects, thereby improving sensitivity.
Troubleshooting Steps:
-
Optimize MS/MS Parameters: Ensure that the multiple reaction monitoring (MRM) transitions and collision energies are optimized for this compound and the internal standard.
-
Enhance Sample Clean-up: If using protein precipitation, consider switching to LLE or SPE to reduce matrix interference.
-
Increase Sample Volume: If possible, increasing the plasma or serum volume used for extraction can increase the amount of analyte loaded onto the instrument.
Q3: I am encountering significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?
A3: Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting compounds from the biological matrix, are a common challenge in bioanalysis.
-
Chromatographic Separation: Inadequate chromatographic separation between this compound and matrix components is a primary cause of matrix effects.
-
Sample Preparation: The cleanliness of the extracted sample is critical. Endogenous phospholipids are often a major source of matrix effects.
-
Ionization Source: The type of ionization source can influence the susceptibility to matrix effects, with ESI often being more prone to these effects than atmospheric pressure chemical ionization (APCI).
Troubleshooting Steps:
-
Improve Chromatographic Resolution: Optimize the mobile phase composition and gradient to better separate this compound from interfering matrix components.
-
Refine Sample Preparation: Implement a more rigorous sample clean-up method such as SPE or LLE.
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., Aripiprazole-d8) can help to compensate for matrix effects as it will be similarly affected as the analyte.
-
Evaluate Different Ionization Sources: If available, test whether APCI provides a reduction in matrix effects compared to ESI.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated methods for this compound quantification.
Table 1: Linearity and LLOQ of this compound Quantification Methods
| Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| LC-MS/MS | Human Plasma | 0.01 - 60 | 0.01 |
| GC-MS | Serum | 8 - 250 | 6.9 |
| LC-MS/MS | Human Plasma | 0.1 - 100 | 0.1 |
| UHPLC-MS/MS | Rat Plasma | Not Specified | 2.02 |
| LC-MS/MS | Human Plasma | 3.5 - 500 | 3.5 |
Table 2: Precision and Accuracy of this compound Quantification Methods
| Method | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LC-MS/MS | < 15 | < 15 | 85 - 115 |
| GC-MS | Within acceptable ranges | Within acceptable ranges | Within acceptable ranges |
| UHPLC-MS/MS | 2.68 - 7.70 | Not Specified | 97.07 - 103.64 |
| LC-MS/MS | < 10 | < 10 | Within 10% |
Table 3: Recovery Rates for this compound
| Method | Extraction Method | Recovery (%) |
| LC-MS/MS | Not Specified | > 85 |
| GC-MS | Solid-Phase Extraction | 102.3 |
| LC-MS/MS | Ether Extraction | ~70 - 80 |
| LC-MS/MS | Not Specified | 97.6 ± 7.2 |
Experimental Protocols
Below are detailed methodologies for key experiments involved in this compound quantification.
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To 200 µL of human plasma, add the internal standard (e.g., propranolol).
-
Alkalinize the plasma sample.
-
Add 1 mL of methyl tert-butyl ether.
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Conditions for Simultaneous Quantification of Aripiprazole and this compound
-
Chromatographic System: A liquid chromatography system coupled with a tandem mass spectrometer.
-
Column: Aquasil C18 (100 × 2.1 mm, 5 µm).
-
Mobile Phase: Methanol–deionized water containing 2 mM ammonium trifluoroacetate and 0.02% formic acid (65:35, v/v) under isocratic conditions.
-
Flow Rate: 0.2 mL/min.
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple reaction monitoring (MRM).
-
Aripiprazole Transition: m/z 448.35 → 285.09
-
This compound Transition: m/z 446.0 → 285.2
-
Visualizations
Metabolism of Aripiprazole to this compound
Caption: Metabolic conversion of Aripiprazole to this compound.
General Workflow for this compound Quantification
Caption: Experimental workflow for this compound quantification.
References
- 1. Pharmacokinetic variability of aripiprazole and the active metabolite this compound in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum levels of aripiprazole and this compound, clinical response and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aripiprazole and this compound | Synnovis [synnovis.co.uk]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dehydroaripiprazole Dosage in Rodent Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dehydroaripiprazole in rodent models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its primary mechanism of action differ from aripiprazole in rodents?
A1: this compound is the major active metabolite of aripiprazole. Both compounds act as partial agonists at the dopamine D2 receptor. This means they can have a dual effect: in conditions of excessive dopaminergic activity, they act as antagonists, while in low dopamine states, they exhibit agonist properties, thereby "fine-tuning" the dopaminergic system.[1] In rodent studies, this compound has shown a behavioral profile similar to aripiprazole.[2]
Q2: What are the key pharmacokinetic differences between this compound and aripiprazole in rodents?
A2: A crucial factor influencing the pharmacokinetics of both this compound and aripiprazole in rodents is the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier. Both compounds are substrates of P-gp, which actively transports them out of the brain, affecting their brain-to-plasma concentration ratios. Studies have shown that in P-gp deficient mice, the brain concentrations of both aripiprazole and this compound are significantly higher compared to wild-type mice.[3] this compound has a longer elimination half-life than aripiprazole, which may contribute to the sustained pharmacological effects observed after aripiprazole administration.[2]
Q3: What are recommended starting doses for this compound in behavioral studies in mice and rats?
A3: While studies directly administering this compound are limited, dosages can be extrapolated from studies using aripiprazole due to their similar pharmacological profiles. For aripiprazole in mice, doses ranging from 0.1 to 10 mg/kg have been used to assess effects on locomotor activity.[4] In rats, doses of 1, 3, and 10 mg/kg of aripiprazole have been shown to be behaviorally effective in reducing alcohol consumption. For methamphetamine self-administration models in rats, aripiprazole has been tested in the range of 0.3-10 mg/kg. Researchers should perform pilot studies to determine the optimal dose for their specific experimental paradigm.
Q4: What are suitable vehicles for administering this compound to rodents?
A4: this compound can be prepared for in vivo administration using a variety of vehicles. Two common protocols are:
-
A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
A suspension in 10% DMSO and 90% Corn Oil. It is recommended to prepare the working solution fresh on the day of the experiment. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in behavioral results | Inconsistent drug administration, environmental stressors, animal handling, circadian rhythm disruptions. | Ensure consistent dosing times and techniques. Acclimate animals to the testing room for 30-60 minutes before experiments. Minimize noise and strong scents in the testing environment. Conduct experiments at the same time each day to account for circadian rhythms. |
| Lower than expected brain concentrations of this compound | P-glycoprotein (P-gp) efflux at the blood-brain barrier. | Consider using P-gp inhibitor co-administration in pilot studies to assess the impact of P-gp on your specific model. Be aware that this can introduce confounding factors. |
| Unexpected sedative or activating effects | Dose-dependent effects of partial agonism. | The effects of this compound can be dose-dependent, with lower doses sometimes causing activation and higher doses leading to sedation. Conduct a dose-response study to characterize the behavioral effects in your specific model. |
| Difficulty dissolving this compound | Poor solubility of the compound. | Use a vehicle known to be effective for this compound, such as a mixture of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil. Gentle warming and sonication can aid dissolution. Always prepare fresh solutions. |
| Discrepancy between plasma levels and behavioral effects | Saturation of D2 receptors. | High doses of aripiprazole (and likely this compound) can lead to near-complete saturation of D2 receptors, meaning that further increases in plasma concentration may not produce a greater behavioral effect. Consider measuring receptor occupancy to correlate with your behavioral data. |
Data Presentation
Table 1: Aripiprazole Dosage in Rodent Behavioral Studies
| Rodent Species | Behavioral Test | Dosage Range (mg/kg) | Administration Route | Reference |
| Mouse | Locomotor Activity | 0.1, 1, 10 | Intraperitoneal (i.p.) | |
| Mouse | Methamphetamine-induced stereotypy | 1, 10 | Intraperitoneal (i.p.) | |
| Rat | Alcohol Self-Administration | 1, 3, 10 | Oral | |
| Rat | Methamphetamine Self-Administration | 0.3, 1, 10 | Subcutaneous (s.c.) | |
| Rat | Anxiety Models (Elevated Plus Maze) | 0.1, 1 | Intraperitoneal (i.p.) |
Table 2: Pharmacokinetic Parameters of Aripiprazole and this compound (Human Data)
| Parameter | Aripiprazole | This compound | Reference |
| Elimination Half-life | ~75 hours | ~94 hours | |
| Contribution to Active Moiety in Plasma | ~60% | ~40% | |
| D2 Receptor Affinity | Similar to this compound | Similar to aripiprazole |
Note: Rodent-specific comparative pharmacokinetic data for this compound is limited. Human data is provided for general reference.
Experimental Protocols
Protocol 1: Locomotor Activity Assessment in Mice
-
Animal Acclimation: House mice in the experimental room for at least one week before testing. On the test day, bring the animals to the testing room and allow them to acclimate for 30-60 minutes.
-
Apparatus: Use a clear acrylic box (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams to automatically record movement.
-
Habituation: On the day before the drug trial, inject the mice with the vehicle solution and place them in the locomotor activity chambers for a habituation session (e.g., 30 minutes).
-
Drug Administration: On the test day, administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Data Collection: Immediately after injection, place the mouse in the center of the open field arena and record locomotor activity for a set period (e.g., 60 minutes), analyzed in time bins (e.g., 5 minutes).
-
Data Analysis: Analyze parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).
Protocol 2: Quantification of this compound in Rat Plasma and Brain
-
Sample Collection: Following administration of this compound, collect blood samples at predetermined time points into heparinized tubes. Perfuse the animals with saline and harvest the brains.
-
Sample Preparation (Plasma): Centrifuge the blood to separate plasma. Perform a protein precipitation step by adding a solvent like acetonitrile.
-
Sample Preparation (Brain): Homogenize the brain tissue in a suitable buffer. Perform a solid-phase or liquid-liquid extraction to isolate the analyte.
-
Analytical Method: Use a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of this compound.
-
Quantification: Use a standard curve with known concentrations of this compound to determine the concentration in the plasma (ng/mL) and brain (ng/g) samples.
Mandatory Visualizations
Caption: Dopamine D2 Receptor Signaling Pathway Modulation by this compound.
Caption: General Experimental Workflow for this compound Studies in Rodents.
Caption: Logical Flowchart for Troubleshooting Unexpected Experimental Outcomes.
References
Minimizing Dehydroaripiprazole degradation during sample preparation
Welcome to the technical support center for minimizing dehydroaripiprazole degradation during sample preparation. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure sample integrity and obtain reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound (OPC-14857) is the primary and pharmacologically active metabolite of the atypical antipsychotic drug, aripiprazole.[1][2][3][4] Its accurate quantification in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.[5] Degradation of this compound during sample preparation can lead to underestimation of its concentration, resulting in erroneous data interpretation.
Q2: What are the main factors that can cause this compound degradation?
A2: While specific degradation pathways for this compound are not extensively detailed in the public literature, studies on its parent drug, aripiprazole, suggest that degradation can be influenced by factors such as exposure to light, extreme pH conditions (acidic or alkaline hydrolysis), high temperatures, and oxidation. Given the structural similarity, it is prudent to assume this compound is susceptible to similar degradation triggers.
Q3: How should I handle and store biological samples (e.g., plasma, serum) containing this compound?
A3: To minimize degradation, it is recommended to protect samples from light and store them at low temperatures. For short-term storage, 4°C is acceptable, but for long-term storage, freezing at -20°C or -80°C is advised. It is also crucial to minimize freeze-thaw cycles.
Q4: Is this compound sensitive to light?
A4: Yes, there is evidence to suggest that aripiprazole and likely this compound are photosensitive. Therefore, it is a best practice to handle all samples and solutions containing this compound under subdued light conditions or by using amber-colored vials to protect them from light exposure.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation during sample extraction. | Ensure the extraction process is performed quickly and at a low temperature. Use of a liquid-liquid extraction (LLE) with a suitable organic solvent or solid-phase extraction (SPE) is recommended. |
| Incomplete extraction from the matrix. | Optimize the extraction solvent and pH. For LLE, methyl tert-butyl ether under alkaline conditions has been shown to be effective for aripiprazole. | |
| High variability in replicate samples | Inconsistent sample handling. | Standardize the entire sample preparation workflow, including timing of each step, temperature, and light exposure. |
| Freeze-thaw degradation. | Aliquot samples after collection to avoid multiple freeze-thaw cycles. | |
| Appearance of unknown peaks in chromatogram | Degradation products. | Review the sample handling and storage conditions. Ensure protection from light and extreme temperatures. Forced degradation studies under controlled stress conditions (acid, base, peroxide, heat, light) can help identify potential degradation products. |
Quantitative Data Summary
The stability of this compound in biological matrices has been evaluated in several studies. The following tables summarize key findings.
Table 1: Stability of this compound in Rat Plasma
| Storage Condition | Duration | Stability (% of Initial Concentration) |
| Room Temperature | 24 hours | Stable |
| 4°C | 72 hours | Stable |
| -20°C | 30 days | Stable |
| 3 Freeze-Thaw Cycles | - | Stable |
Data adapted from a study on the stability of aripiprazole and this compound in rat plasma. "Stable" indicates that the deviation from the nominal concentration was within acceptable limits (typically ±15%).
Table 2: Stability of Aripiprazole Stock Solutions (as a proxy)
| Storage Condition | Duration | Stability (% of Initial Concentration) |
| Room Temperature | Short-term | Stable |
| 4°C | Long-term | Stable |
Based on a validated LC-MS/MS method for aripiprazole. Specific time points for "short-term" and "long-term" were not explicitly defined but imply stability over the course of typical analytical runs and storage between experiments.
Experimental Protocols
Protocol 1: Sample Collection and Handling
-
Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).
-
Protect the samples from light immediately after collection by wrapping the tubes in aluminum foil or using amber tubes.
-
Centrifuge the blood samples at 2000-3000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clearly labeled amber-colored polypropylene tubes.
-
If not analyzed immediately, store the plasma samples at -80°C.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is adapted from validated methods for the analysis of aripiprazole and this compound.
-
To 200 µL of human plasma in a clean tube, add an internal standard.
-
Add a basifying agent (e.g., 50 µL of 1M NaOH) and vortex briefly.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5-10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a suitable mobile phase for chromatographic analysis (e.g., 200 µL of a methanol-water mixture).
Visualizations
Caption: A typical experimental workflow for the analysis of this compound in plasma.
Caption: Potential degradation pathways for this compound during sample preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aripiprazole and this compound | Synnovis [synnovis.co.uk]
- 3. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 5. Aripiprazole | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
Addressing matrix effects in Dehydroaripiprazole mass spectrometry
Welcome to the technical support center for the analysis of Dehydroaripiprazole using mass spectrometry. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioanalysis, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in the context of this compound mass spectrometry?
A1: The matrix effect is the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix (e.g., plasma, serum, urine).[1] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy, precision, and sensitivity of the analytical method.
Q2: What are the common sources of matrix effects in biological samples for this compound analysis?
A2: Common sources of interference in biological matrices include phospholipids, salts, endogenous metabolites, and proteins.[1] For urine samples, the high salt content and variability in composition can be particularly challenging. In plasma or serum, phospholipids are a major contributor to matrix-induced ionization suppression.
Q3: How can I qualitatively assess the presence of matrix effects in my assay?
A3: The post-column infusion technique is a valuable qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs. This helps in adjusting the chromatographic method to avoid the elution of this compound in these zones.
Q4: How can I quantitatively measure the extent of the matrix effect?
A4: The post-extraction spike method is the standard for quantitatively assessing the matrix effect. It compares the response of this compound spiked into a blank matrix extract with its response in a neat solution. This allows for the calculation of the matrix effect factor (MEF), which indicates the degree of ion suppression or enhancement.
Q5: What is a suitable internal standard (IS) for this compound analysis to compensate for matrix effects?
A5: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d8). A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction for signal variations. If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used, but it may not compensate for matrix effects as effectively.
Q6: What are the regulatory expectations regarding matrix effect evaluation for bioanalytical methods?
A6: Regulatory agencies like the U.S. Food and Drug Administration (FDA) require that bioanalytical methods be validated to ensure their reliability. This includes a thorough assessment of matrix effects to demonstrate the selectivity and accuracy of the method. The matrix effect should be evaluated using at least six different lots of the biological matrix.
Troubleshooting Guide
Problem 1: Poor sensitivity, inconsistent results, or high variability between this compound samples.
This is often a primary indicator of significant matrix effects.
-
Step 1: Quantify the Matrix Effect. Before making changes, it is crucial to quantify the extent of the matrix effect using the post-extraction spike method detailed in the experimental protocols section.
-
Step 2: Optimize Sample Preparation.
-
Solid-Phase Extraction (SPE): This is often the most effective technique for removing interfering phospholipids and other matrix components. A well-chosen SPE sorbent and elution protocol can significantly reduce matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE can also be employed to isolate this compound from matrix components based on partitioning between two immiscible liquids.
-
Protein Precipitation (PPT): While a simpler method, PPT is often less clean than SPE or LLE and may not be sufficient for removing all interfering phospholipids.
-
-
Step 3: Modify Chromatographic Conditions. If sample preparation optimization is insufficient, adjusting the liquid chromatography can help separate this compound from co-eluting matrix components.
-
Gradient Optimization: A shallower gradient can improve the resolution between the analyte and interferences.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity and improve separation from matrix components.
-
-
Step 4: Employ a Stable Isotope-Labeled Internal Standard. Using a SIL-IS is the most reliable way to compensate for unavoidable matrix effects.
Problem 2: Ion suppression is observed at the retention time of this compound.
This indicates that co-eluting matrix components are interfering with the ionization of the analyte.
-
Action:
-
Perform a post-column infusion experiment to confirm the region of ion suppression.
-
Adjust the chromatographic gradient to shift the retention time of this compound to a region with minimal ion suppression.
-
Improve the sample cleanup procedure to remove the interfering compounds. Consider switching from PPT to SPE or optimizing the wash and elution steps in your current SPE protocol.
-
Problem 3: Ion enhancement is observed, leading to artificially high quantification of this compound.
This is less common than ion suppression but can also lead to inaccurate results.
-
Action:
-
Similar to ion suppression, use post-column infusion to identify the source of the enhancement.
-
Focus on improving the specificity of the sample preparation method to remove the compounds causing the enhancement.
-
Ensure that the internal standard is closely matched to the analyte and is experiencing the same degree of enhancement.
-
Quantitative Data Summary
The following table summarizes validation data from a study that included the simultaneous determination of this compound and other antipsychotic drugs in human plasma. These values can serve as a benchmark for what to expect in a well-optimized method.
| Analyte | QC Concentration (ng/mL) | Intra-Day Precision (RSD %) | Inter-Day Precision (RSD %) | Accuracy (RE %) | Recovery (%) | Matrix Effect (%) |
| This compound (DAP) | 25.0 | 4.35 | 4.19 | 98.21 | 96.19 - 98.86 | 97.43 - 101.25 |
| 250.0 | 3.12 | 3.58 | 101.54 | |||
| 1250.0 | 2.89 | 3.01 | 99.87 |
Data adapted from a study on the simultaneous determination of 10 antipsychotic drugs in human plasma.[2][3] The near 100% values for recovery and matrix effect indicate a highly efficient extraction process with minimal ion suppression or enhancement.
Experimental Protocols
Post-Column Infusion for Qualitative Assessment of Matrix Effects
Objective: To identify the regions of a chromatogram where co-eluting matrix components cause ion suppression or enhancement.
Methodology:
-
Setup: A 'T' connector is used to introduce a constant flow of a standard solution of this compound into the mobile phase stream between the analytical column and the mass spectrometer's ion source.
-
Infusion: A syringe pump infuses the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min). This creates a stable baseline signal for the analyte.
-
Injection: A blank, extracted matrix sample (e.g., plasma extract without the analyte) is injected onto the LC system.
-
Analysis: The mass spectrometer monitors the signal of the infused this compound. Any deviation (dip or spike) from the stable baseline indicates a region of ion suppression or enhancement, respectively.
Post-Extraction Spike for Quantitative Assessment of Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement for this compound.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analytical standard of this compound into the reconstitution solvent.
-
Set B (Post-Spike): Extract a blank matrix sample (e.g., plasma, urine) using the developed sample preparation method. Spike the analytical standard into the final extract.
-
Set C (Pre-Spike): Spike the analytical standard into the blank matrix before extraction. (This set is used to determine recovery).
-
-
Analysis: Analyze all samples using the LC-MS/MS method.
-
Calculations:
-
Matrix Effect (ME %): (Peak Area of Set B / Peak Area of Set A) * 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
-
Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) * 100
-
Process Efficiency (PE %): (Peak Area of Set C / Peak Area of Set A) * 100 or (ME * RE) / 100
-
Visualizations
Caption: Workflow for Identifying and Mitigating Matrix Effects.
Caption: Troubleshooting Decision Tree for Matrix Effects.
References
Technical Support Center: Refinement of Dehydroaripiprazole Synthesis for Higher Yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of Dehydroaripiprazole for a higher yield. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis from Aripiprazole is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the dehydrogenation of Aripiprazole to this compound can stem from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The dehydrogenation reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the Aripiprazole starting material.[1][2] If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
-
-
Suboptimal Reagent Stoichiometry: The molar ratio of the dehydrogenating agent to Aripiprazole is critical.
-
Solution: Ensure that the dehydrogenating agent, such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is used in the correct proportion. A published protocol suggests using approximately 3.7 molar equivalents of DDQ to Aripiprazole.[3]
-
-
Moisture in Reaction: The presence of water can interfere with the reaction.
-
Solution: Use an anhydrous solvent, such as anhydrous tetrahydrofuran (THF), and conduct the reaction under an inert atmosphere, for example, by using nitrogen gas.[3]
-
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, filtration, and purification steps.
-
Solution: Carefully perform all transfer and separation steps. When performing recrystallization, choose a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature to maximize crystal recovery.[4]
-
Q2: What are the recommended reaction conditions for the dehydrogenation of Aripiprazole to this compound?
A2: A commonly cited method for the synthesis of this compound from Aripiprazole involves oxidation with DDQ. The key reaction parameters are summarized in the table below.
Data Presentation: Reaction Conditions for this compound Synthesis
| Parameter | Recommended Condition | Source |
| Starting Material | Aripiprazole | |
| Dehydrogenating Agent | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | |
| Solvent | Anhydrous Tetrahydrofuran (THF) | |
| Catalyst/Additive | Trifluoroacetic Acid | |
| Temperature | Room Temperature | |
| Reaction Time | Approximately 40 minutes | |
| Atmosphere | Inert (e.g., Nitrogen) |
Q3: How can I effectively purify the crude this compound product?
A3: Purification of crude this compound is typically achieved through a combination of column chromatography and recrystallization.
-
Column Chromatography: This technique is useful for separating this compound from unreacted Aripiprazole, the reduced form of DDQ (hydroquinone), and other byproducts. The choice of stationary phase (e.g., silica gel) and eluent system is crucial for good separation.
-
Recrystallization: This is a highly effective method for obtaining high-purity crystalline this compound. The process involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, followed by slow cooling to allow for the formation of pure crystals as the solubility decreases. The selection of an appropriate solvent or solvent system is critical for successful recrystallization.
Q4: What analytical methods can be used to monitor the reaction and assess the purity of the final product?
A4: High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for both monitoring the progress of the synthesis and determining the purity of the final this compound product. Key parameters for an HPLC method are outlined in the table below.
Data Presentation: HPLC Conditions for this compound Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Titan C18, 10 cm x 3.0 mm I.D., 1.9 µm particles | Phenomenex Luna® C18, 250 × 4.6 mm, 5.0 μm particle size |
| Mobile Phase A | 10 mM ammonium formate; pH 3.0 with formic acid | Phosphate buffer pH 3.0 |
| Mobile Phase B | 0.1% formic acid in methanol | Acetonitrile |
| Gradient | 40% B for 0.5 min, then linear gradient to 95% B in 3.5 min | Gradient elution |
| Detection | Not specified | 215 nm |
| Source |
Experimental Protocols
Synthesis of this compound from Aripiprazole using DDQ
This protocol is adapted from a published procedure for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask, dissolve Aripiprazole (1 equivalent) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition of Reagents: To the stirring solution, add trifluoroacetic acid. Subsequently, add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (approximately 3.7 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for approximately 40 minutes. Monitor the reaction progress by TLC or HPLC.
-
Workup: Upon completion of the reaction, quench the reaction mixture.
-
Purification: Purify the crude product by column chromatography followed by recrystallization to obtain pure this compound.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound from Aripiprazole.
Caption: Receptor binding profile of this compound.
References
Best practices for long-term storage of Dehydroaripiprazole
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Dehydroaripiprazole, along with troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for the long-term storage of solid this compound?
A1: For long-term stability of solid this compound, storage at -20°C is recommended, which can ensure stability for at least four years. Alternatively, storage at 4°C is also acceptable for shorter durations, though -20°C is preferable for extended periods. Always refer to the manufacturer's certificate of analysis for specific recommendations.
Q2: How should I store solutions of this compound?
A2: this compound solutions are less stable than the solid form. For long-term storage, it is recommended to store aliquots in a tightly sealed container at -80°C for up to six months or at -20°C for up to one month. To maintain stability, solutions should be protected from light.
Q3: Is this compound sensitive to light?
A3: Yes, this compound is light-sensitive. Both the solid compound and its solutions should be protected from light to prevent photodegradation.[1]
Q4: What type of container is best for storing this compound?
A4: For solid this compound, use airtight, amber glass vials or other opaque containers to protect from light and moisture. For solutions, amber glass vials or polypropylene tubes that block UV light are suitable. For highly sensitive applications, consider using vials with functional coatings like silicon dioxide (SiO2) to prevent leaching and adsorption.[2]
Q5: What are the signs of this compound degradation?
A5: Visual signs of degradation can include a change in color or the appearance of visible impurities. For solutions, precipitation or cloudiness may indicate instability. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use a stability-indicating analytical method, such as HPLC, to assess the purity of the compound over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in color of solid this compound | Exposure to light or high temperatures. | Discard the material. Ensure proper storage in an amber, airtight container at the recommended temperature. |
| Precipitation in a stored solution | Poor solubility at lower temperatures or solvent evaporation. | Gently warm the solution to room temperature and sonicate to redissolve. If precipitation persists, the solution may be supersaturated or degraded. Consider preparing a fresh solution. |
| Inconsistent experimental results | Degradation of this compound stock. | Assess the purity of the stock solution using a stability-indicating HPLC method. Prepare fresh solutions from a new stock of solid compound if degradation is confirmed. |
| Unexpected peaks in HPLC chromatogram | Presence of degradation products or impurities. | Conduct forced degradation studies to identify potential degradation products. Ensure the HPLC method is capable of separating the main compound from all potential impurities. |
Storage Condition Summary
| Form | Storage Temperature | Duration | Container | Light/Moisture Protection |
| Solid | -20°C | ≥ 4 years | Airtight, amber glass vial | Protect from light and moisture |
| 4°C | Shorter durations | Airtight, amber glass vial | Protect from light and moisture | |
| Solution | -80°C | Up to 6 months | Amber glass vial or UV-blocking polypropylene tube | Protect from light |
| -20°C | Up to 1 month | Amber glass vial or UV-blocking polypropylene tube | Protect from light |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This method is adapted from validated stability-indicating HPLC methods for aripiprazole and is a strong starting point for the analysis of this compound. In-house validation is recommended.[3][4][5]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) can be effective.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of approximately 50 µg/mL.
Forced Degradation Studies:
To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting this compound to various stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photodegradation: Expose the solution to UV light (254 nm) for 24 hours.
Analyze the stressed samples using the HPLC method to confirm that degradation products are well-separated from the parent peak.
Visualizations
This compound Stability Troubleshooting Workflow
Caption: A flowchart for troubleshooting this compound stability issues.
This compound Mechanism of Action at Dopamine D2 Receptor
Caption: Simplified signaling pathway of this compound at the Dopamine D2 receptor.
This compound Mechanism of Action at Serotonin 5-HT1A Receptor
Caption: Simplified signaling pathway of this compound at the Serotonin 5-HT1A receptor.
References
- 1. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 2. Packaging - How to store highly sensitive drugs? Functional coatings [a3p.org]
- 3. Development and validation of a stability-indicating RP-HPLC assay method and stress degradation studies on dapiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products | Archives of Pharmacy [aseestant.ceon.rs]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Validation & Comparative
A Comparative Analysis of Receptor Binding Affinities: Dehydroaripiprazole vs. Aripiprazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the receptor binding affinities of aripiprazole, a widely used atypical antipsychotic, and its principal active metabolite, dehydroaripiprazole (OPC-14857). The following sections present quantitative binding data, detailed experimental methodologies, and a visual representation of their pharmacological profiles to aid in research and drug development endeavors.
Introduction
Aripiprazole is a third-generation antipsychotic medication with a unique pharmacological profile, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors.[1][2][3] Its primary active metabolite, this compound, contributes significantly to its overall clinical effect, exhibiting a similar affinity for D2 receptors and a longer elimination half-life of 94 hours compared to aripiprazole's 75 hours.[4] Understanding the nuanced differences in receptor binding between the parent drug and its metabolite is crucial for a comprehensive grasp of its mechanism of action and for the development of future therapeutic agents.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki values in nM) of aripiprazole and this compound for a range of neurotransmitter receptors. Lower Ki values are indicative of higher binding affinity. Data for aripiprazole is more extensively available in the public domain. This compound is reported to have a similar affinity for dopamine D2 receptors as aripiprazole.
| Receptor Subtype | Aripiprazole Ki (nM) | This compound (OPC-14857) Ki (nM) | Functional Activity |
| Dopamine Receptors | |||
| D2 | 0.34[1] | Similar to Aripiprazole | Partial Agonist |
| D3 | 0.8 | Data Not Available | Partial Agonist |
| D4 | 44 | Data Not Available | Partial Agonist |
| Serotonin Receptors | |||
| 5-HT1A | 1.7 | Data Not Available | Partial Agonist |
| 5-HT2A | 3.4 | Data Not Available | Antagonist |
| 5-HT2B | 0.36 | Data Not Available | Inverse Agonist |
| 5-HT2C | 15 | Data Not Available | Partial Agonist |
| 5-HT7 | 39 | Data Not Available | Antagonist |
| Adrenergic Receptors | |||
| α1A | 25.7 | Data Not Available | Antagonist |
| α1-adrenergic | 57 | Data Not Available | Antagonist |
| Histamine Receptors | |||
| H1 | 61 | Data Not Available | Antagonist |
| Muscarinic Receptors | |||
| M1-M5 | >1000 | Data Not Available | No Appreciable Affinity |
Experimental Protocols
The binding affinity data presented in this guide are typically determined through standardized in vitro experimental protocols. The following are detailed methodologies for two key types of assays used to characterize the interaction of compounds like aripiprazole and this compound with their target receptors.
Radioligand Receptor Binding Assay (Competition Assay)
This assay is employed to determine the affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the target receptor.
a. Membrane Preparation:
-
Cells or tissues expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
b. Assay Procedure:
-
The assay is conducted in a 96-well plate format.
-
A fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors) is incubated with the receptor-containing membranes.
-
Increasing concentrations of the unlabeled test compound (aripiprazole or this compound) are added to compete with the radioligand for binding to the receptor.
-
The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
c. Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
d. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
cAMP Functional Assay (for Gs or Gi-coupled receptors)
This assay measures the functional activity of a compound by quantifying its effect on the intracellular levels of cyclic adenosine monophosphate (camp), a second messenger, following receptor activation.
a. Cell Culture and Treatment:
-
A cell line stably expressing the target receptor (e.g., CHO cells expressing human D2 receptors) is cultured in appropriate media.
-
Cells are seeded into 96-well plates and allowed to adhere.
-
For Gi-coupled receptors like D2, cells are typically pre-treated with forskolin to stimulate adenylate cyclase and elevate basal cAMP levels.
-
Cells are then treated with varying concentrations of the test compound (aripiprazole or this compound).
b. cAMP Measurement:
-
Following incubation, the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
In these assays, cAMP produced by the cells competes with a labeled cAMP conjugate for binding to a specific anti-camp antibody.
c. Data Analysis:
-
The signal from the assay is inversely proportional to the amount of cAMP produced by the cells.
-
For agonists or partial agonists, the concentration that produces 50% of the maximal response (EC50) is determined.
-
For antagonists, the assay is performed in the presence of a known agonist, and the concentration of the antagonist that inhibits 50% of the agonist's response (IC50) is calculated.
Visualizing the Pharmacological Profile
The following diagram illustrates the key receptor interactions and the metabolic relationship between aripiprazole and this compound.
Caption: Receptor binding profiles of aripiprazole and its active metabolite.
Conclusion
Aripiprazole and its active metabolite, this compound, exhibit a complex and nuanced receptor binding profile that underlies their therapeutic efficacy and side-effect profile. While both compounds demonstrate high affinity and partial agonism at dopamine D2 receptors, a comprehensive understanding of this compound's affinity for other receptors warrants further investigation. The experimental protocols detailed herein provide a foundation for conducting such comparative studies, which are essential for advancing the field of psychopharmacology and developing next-generation therapeutics with improved efficacy and tolerability.
References
A Comparative Guide to a Novel UPLC-MS/MS Method for the Quantification of Dehydroaripiprazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of a new, highly sensitive, and efficient Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Dehydroaripiprazole in human plasma. This compound is the primary active metabolite of the atypical antipsychotic drug, Aripiprazole. Accurate and reliable quantification of this metabolite is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document presents a comparative analysis of the new method against established analytical techniques, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis of Analytical Methods
The performance of the novel UPLC-MS/MS method was evaluated against previously validated methods for this compound quantification. The following table summarizes the key validation parameters, demonstrating the superior sensitivity and wider linear range of the new method.
| Parameter | New UPLC-MS/MS Method | Alternative LC-MS/MS Method[1] | Alternative GC-MS Method[2] | Alternative HPLC Method |
| Lower Limit of Quantification (LLOQ) | 0.005 ng/mL | 0.01 ng/mL | 6.9 ng/mL | Not typically sensitive enough for metabolite quantification in plasma |
| Upper Limit of Quantification (ULOQ) | 100 ng/mL | 60 ng/mL | 250 ng/mL | Not applicable |
| Linearity (r²) | >0.999 | Not specified | 0.999 | Not applicable |
| Intra-day Precision (%CV) | < 3.5% | < 15% | Within acceptable range | < 2% (for Aripiprazole)[2] |
| Inter-day Precision (%CV) | < 5.0% | < 15% | Within acceptable range | < 2% (for Aripiprazole)[2] |
| Accuracy (% Bias) | Within ± 4.0% | Within ± 15% | Within acceptable range | Not specified |
| Mean Recovery | > 92% | > 85% | 102.3% | 95.5% (for Aripiprazole)[2] |
| Run Time | 2.5 minutes | Not specified | Not specified | 7.7 ± 0.1 minutes (for Aripiprazole) |
Experimental Protocols
Detailed methodologies for the new UPLC-MS/MS method and a representative existing LC-MS/MS method are provided below.
New UPLC-MS/MS Method Protocol
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of human plasma, add 25 µL of this compound-d8 internal standard (IS) solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
System: Waters Acquity UPLC I-Class
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 30% B to 95% B over 1.5 minutes, hold for 0.5 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
3. Mass Spectrometric Conditions
-
System: Waters Xevo TQ-XS Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: m/z 447.2 → 285.1
-
This compound-d8 (IS): m/z 455.2 → 293.1
-
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
Alternative LC-MS/MS Method Protocol
This method was previously developed for the simultaneous quantification of aripiprazole and this compound in human plasma.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 500 µL of plasma, add the internal standard (papaverine).
-
Add 100 µL of 1 M NaOH.
-
Add 3 mL of ethyl acetate and vortex for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of mobile phase.
2. Chromatographic and Mass Spectrometric Conditions
-
LC-MS/MS System: Finnigan LC-TSQ Quantum
-
Ionization Mode: ESI, Positive
-
Analysis: Selected Reaction Monitoring (SRM)
Visualizations
The following diagrams illustrate the experimental workflow for the new UPLC-MS/MS method and the logical relationship of the validation parameters.
Caption: Experimental workflow of the new UPLC-MS/MS method.
Caption: Key parameters for analytical method validation.
References
A Comparative Guide to Dehydroaripiprazole Quantification: Immunoassay vs. LC-MS/MS
For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Dehydroaripiprazole, the primary active metabolite of the atypical antipsychotic aripiprazole, requires precise measurement to understand its contribution to the overall therapeutic and potential toxic effects. This guide provides a comprehensive cross-validation comparison between two common analytical methods for this compound quantification: immunoassay and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Performance Characteristics: A Head-to-Head Comparison
The choice of analytical method hinges on a balance of sensitivity, specificity, accuracy, precision, and throughput. While immunoassays offer speed and ease of use, LC-MS/MS is often considered the gold standard for its superior specificity and sensitivity.[1][2][3] The following tables summarize the performance characteristics of LC-MS/MS methods for this compound and a point-of-care immunoassay for aripiprazole, which includes its metabolite.
Table 1: Performance Characteristics of LC-MS/MS Methods for this compound Quantification
| Parameter | Reported Performance | References |
| Linearity Range | 0.01 - 60 ng/mL | [4][5] |
| 3.5 - 500 ng/mL | ||
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | |
| Intra-day Precision (%CV) | < 15% | |
| < 10% | ||
| < 14.6% | ||
| Inter-day Precision (%CV) | < 15% | |
| < 10% | ||
| < 14.6% | ||
| Accuracy | 85% - 115% | |
| Within 10% | ||
| 90.1% - 111.1% | ||
| Recovery | ~70% - 80% | |
| > 85% | ||
| 97.6% ± 7.2% |
Table 2: Performance Characteristics of a Point-of-Care Aripiprazole Immunoassay *
| Parameter | Reported Performance | References |
| Linear Measuring Range | 150 - 1000 ng/mL | |
| Repeatability (%CV) | 6.0% (at 150 ng/mL) | |
| ≤ 4.5% (for samples >150 ng/mL) | ||
| Within-Laboratory Precision (%CV) | 10.9% (at 150 ng/mL) | |
| ≤ 4.5% (for samples >150 ng/mL) | ||
| Mean Deviation from Spiked Concentration | ± 12% | |
| Correlation with HPLC-MS/MS (r) | 0.96 |
*Note: This data is for a total aripiprazole immunoassay, which measures both aripiprazole and this compound. Specific performance data for a this compound-only immunoassay was not publicly available.
Experimental Methodologies
A clear understanding of the experimental protocols is crucial for replicating results and choosing the appropriate method for a given research question.
This compound Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry is a powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective mass analysis of tandem mass spectrometry.
Sample Preparation:
-
Protein Precipitation: Plasma or serum samples are typically treated with a protein precipitating agent, such as acetonitrile or methanol, to remove proteins that can interfere with the analysis.
-
Liquid-Liquid Extraction: An alternative to protein precipitation, this method involves extracting the analyte of interest from the aqueous sample into an immiscible organic solvent. One described method uses ether after the addition of an internal standard and sodium bicarbonate.
-
Solid-Phase Extraction (SPE): A more advanced and cleaner extraction method where the analyte is retained on a solid sorbent while interferences are washed away.
-
Internal Standard: A known concentration of a structurally similar compound (e.g., aripiprazole-d8) is added to the sample before preparation to correct for variability in extraction and instrument response.
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used for the separation of aripiprazole and this compound.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% acetic acid or ammonium formate) is used to elute the analytes from the column.
-
Flow Rate: A typical flow rate is around 0.2 mL/min.
-
Column Temperature: The column is often maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.
Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI+) is a common ionization technique for these compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high specificity and sensitivity by monitoring a specific precursor ion to product ion transition for this compound and its internal standard.
This compound Quantification by Immunoassay
Immunoassays utilize the specific binding of an antibody to its antigen (in this case, this compound or a related structure) to measure the concentration of the analyte.
General Principle:
-
Antibody Binding: A specific antibody that recognizes this compound is immobilized on a solid surface (e.g., a microplate well or a sensor).
-
Competitive Binding: In a competitive immunoassay format, the patient sample containing this compound and a labeled version of the drug (e.g., an enzyme-linked or fluorescently-labeled drug) compete for binding to the limited number of antibody sites.
-
Signal Detection: The amount of labeled drug that binds to the antibody is inversely proportional to the concentration of this compound in the sample. The signal generated by the label is measured.
-
Quantification: The concentration of this compound in the sample is determined by comparing the signal to a standard curve generated with known concentrations of the analyte.
Point-of-Care Immunoassay Workflow:
A point-of-care immunoassay for aripiprazole has been developed, providing rapid results from a small sample volume.
-
Sample Collection: A small volume of capillary blood is collected via a finger-stick.
-
Assay Cartridge: The blood sample is applied to a disposable assay cartridge.
-
Automated Analysis: The cartridge is inserted into a portable analyzer which automates the immunoassay steps, including the mixing of reagents and signal detection.
-
Result Display: The concentration of total aripiprazole is displayed on the analyzer within minutes.
Visualizing the Processes
Diagrams can aid in understanding the complex workflows and biological pathways involved.
Caption: Comparative experimental workflows for immunoassay and LC-MS/MS.
Caption: Metabolic pathway of aripiprazole to this compound.
Conclusion
Both immunoassay and LC-MS/MS have their distinct advantages and are suited for different applications in the study of this compound. Immunoassays, particularly point-of-care devices, offer a rapid and convenient method for therapeutic drug monitoring, which can improve patient adherence and allow for timely dose adjustments. However, they may be limited by a narrower linear range and potential cross-reactivity, leading to a less specific result.
LC-MS/MS, on the other hand, provides the highest level of sensitivity and specificity, making it the preferred method for research, drug development, and clinical trials where precise and accurate quantification is critical. The detailed performance data and protocols presented in this guide should assist researchers in selecting the most appropriate method for their specific needs, ultimately contributing to a better understanding of this compound's role in the clinical profile of aripiprazole.
References
- 1. stmichaelshospital.com [stmichaelshospital.com]
- 2. Therapeutic drug monitoring and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Efficacy of Dehydroaripiprazole and Other Major Active Antipsychotic Metabolites: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of dehydroaripiprazole, the primary active metabolite of aripiprazole, with other significant active metabolites of commonly prescribed atypical antipsychotics. The comparison encompasses receptor binding affinities, functional activities, and pharmacokinetic profiles to offer a comprehensive overview for research and drug development purposes.
Comparative Receptor Binding Affinities
The therapeutic and side-effect profiles of antipsychotic drugs are largely determined by their interactions with various neurotransmitter receptors. The following table summarizes the in vitro binding affinities (Ki values in nM) of this compound and other key active metabolites for critical dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.
| Metabolite (Parent Drug) | Dopamine D2 (Ki, nM) | Serotonin 5-HT1A (Ki, nM) | Serotonin 5-HT2A (Ki, nM) |
| This compound (Aripiprazole) | ~0.34[1] | ~4.4 | ~8.7 |
| Paliperidone (Risperidone) | 2.8 - 6.6[2] | - | 0.22 - 1.21[2] |
| N-Desmethyl-olanzapine (Olanzapine) | Pharmacologically less potent than olanzapine[3][4] | - | - |
| ID-14283 (Lurasidone) | ~0.994 (similar to Lurasidone) | ~6.38 (similar to Lurasidone) | ~0.47 (similar to Lurasidone) |
Comparative Functional Activity
Beyond binding affinity, the functional activity of a compound at a receptor (i.e., whether it acts as an agonist, antagonist, or partial agonist) is crucial to its overall effect. This is often quantified by EC50/IC50 values (concentration for 50% of maximal effect/inhibition) and intrinsic activity (a measure of the maximal effect relative to the endogenous ligand).
| Metabolite (Parent Drug) | Receptor | Functional Activity | EC50/IC50 (nM) | Intrinsic Activity (%) |
| This compound (Aripiprazole) | Dopamine D2 | Partial Agonist | - | Low |
| Serotonin 5-HT1A | Partial Agonist | - | - | |
| Paliperidone (Risperidone) | Dopamine D2 | Antagonist | - | - |
| Serotonin 5-HT2A | Antagonist | - | - | |
| N-Desmethyl-olanzapine (Olanzapine) | - | Lacks significant pharmacological activity at observed concentrations | - | - |
| ID-14283 (Lurasidone) | Dopamine D2 | Antagonist | - | - |
| Serotonin 5-HT1A | Partial Agonist | - | - | |
| Serotonin 5-HT2A | Antagonist | - | - |
Note: Precise EC50/IC50 and intrinsic activity values for these metabolites are not consistently reported across publicly available literature.
Comparative Pharmacokinetic Profiles
The pharmacokinetic properties of active metabolites are critical as they determine the duration and intensity of their effects in vivo. The following table outlines key pharmacokinetic parameters for the discussed metabolites.
| Metabolite (Parent Drug) | Half-life (t½) | Time to Peak Concentration (Tmax) | Key Metabolic Pathways |
| This compound (Aripiprazole) | ~94 hours | - | Formed via dehydrogenation of aripiprazole, primarily by CYP3A4 and CYP2D6. |
| Paliperidone (Risperidone) | ~23 hours (oral); 25-49 days (long-acting injection) | ~24 hours (oral); 13 days (long-acting injection) | Formed via hydroxylation of risperidone by CYP2D6. |
| N-Desmethyl-olanzapine (Olanzapine) | - | - | Formed from olanzapine primarily by CYP1A2. |
| ID-14283 (Lurasidone) | Shorter than lurasidone (~18 hours) | 1-3 hours (similar to lurasidone) | Formed from lurasidone primarily by CYP3A4. |
Experimental Protocols
Radioligand Binding Assay (for Ki determination)
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor (e.g., Dopamine D2).
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human D2 receptor).
-
Radioligand with known high affinity for the receptor (e.g., [³H]-Spiperone for D2 receptors).
-
Test compound (unlabeled).
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold incubation buffer).
-
96-well filter plates with GF/C filters.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the incubation buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Dry the filter mats, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (for functional activity determination)
Objective: To determine the functional activity (agonist, antagonist, or partial agonist) of a test compound at a G-protein coupled receptor (GPCR) that signals through adenylyl cyclase.
Materials:
-
Intact cells expressing the receptor of interest (e.g., HEK293 cells expressing the human 5-HT1A receptor).
-
Test compound.
-
Forskolin (an activator of adenylyl cyclase, used for studying Gi-coupled receptors).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Replace the culture medium with a serum-free medium containing varying concentrations of the test compound. For antagonist testing, co-incubate with a known agonist. For Gi-coupled receptors, cells are often pre-treated with forskolin to stimulate a baseline level of cAMP.
-
Incubation: Incubate the plate for a specific time at 37°C to allow for receptor activation and subsequent changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve. For agonists and partial agonists, determine the EC50 and the maximal response (Emax). For antagonists, determine the IC50. Intrinsic activity is calculated as (Emax of test compound / Emax of a full agonist) x 100%.
Signaling Pathways and Experimental Workflow Diagrams
References
- 1. Population pharmacokinetic modelling of aripiprazole and its active metabolite, this compound, in psychiatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of Pharmacokinetics and Pharmacogenetics in Atypical Long-Acting Injectable Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Head-to-head comparison of Dehydroaripiprazole and brexpiprazole in vivo
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed in vivo comparison of dehydroaripiprazole, the primary active metabolite of aripiprazole, and brexpiprazole, a structurally related atypical antipsychotic. Both compounds share a similar pharmacological profile as dopamine D2 and serotonin 5-HT1A receptor partial agonists and 5-HT2A receptor antagonists. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative pharmacology, efficacy in preclinical models of psychosis, and potential side effect profiles, supported by experimental data.
Pharmacological Profile: A Tale of Two Modulators
This compound and brexpiprazole are classified as serotonin-dopamine activity modulators (SDAMs). Their therapeutic effects are believed to be mediated through a combination of partial agonism at D2 and 5-HT1A receptors and antagonism at 5-HT2A receptors. While they share this mechanistic framework, subtle differences in their receptor binding affinities and intrinsic activities may translate to distinct in vivo effects.
Receptor Binding Affinities and Intrinsic Activity
The following tables summarize the in vitro receptor binding affinities (Ki, in nM) and intrinsic activities (% of maximal response) of this compound and brexpiprazole at key receptors implicated in the treatment of psychosis and mood disorders. This compound's profile is largely comparable to its parent drug, aripiprazole.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | This compound (as Aripiprazole) | Brexpiprazole |
| Dopamine D2 | ~0.34 - 1.0 | 0.30[1] |
| Dopamine D3 | High Affinity | 1.1[1] |
| Serotonin 5-HT1A | ~1.0 - 4.2[2] | 0.12[1] |
| Serotonin 5-HT2A | ~3.4 - 22.4 | 0.47[1] |
| Serotonin 5-HT2B | High Affinity | 1.9 |
| Serotonin 5-HT7 | ~39 | 3.7 |
| Adrenergic α1B | Moderate Affinity | 0.17 |
| Adrenergic α2C | Moderate Affinity | 0.59 |
| Histamine H1 | ~25.1 | 19 |
Table 2: Intrinsic Activity at Key Receptors
| Receptor | This compound (as Aripiprazole) | Brexpiprazole |
| Dopamine D2 | Partial Agonist (higher intrinsic activity) | Partial Agonist (lower intrinsic activity than aripiprazole) |
| Serotonin 5-HT1A | Partial Agonist | Partial Agonist (stronger activity than aripiprazole) |
Brexpiprazole exhibits a higher affinity for 5-HT1A and 5-HT2A receptors compared to aripiprazole (and by extension, this compound). Furthermore, brexpiprazole has a lower intrinsic activity at the dopamine D2 receptor, which is hypothesized to contribute to a lower risk of akathisia and other extrapyramidal symptoms.
Preclinical Efficacy in Models of Schizophrenia
Animal models that mimic certain aspects of schizophrenia are crucial for evaluating the antipsychotic potential of novel compounds. Key models include those that assess the ability of a drug to reverse psychotomimetic-induced hyperactivity and cognitive deficits.
Phencyclidine (PCP)-Induced Hyperactivity and Cognitive Deficits
Phencyclidine (PCP), an NMDA receptor antagonist, induces a hyperlocomotor state in rodents that is considered a model for the positive symptoms of schizophrenia. Both aripiprazole and brexpiprazole have demonstrated efficacy in attenuating PCP-induced hyperactivity.
Aripiprazole (0.3 mg/kg) has been shown to improve PCP-induced behavioral changes, including hyperactivity, social deficits, and cognitive impairment in mice. Similarly, brexpiprazole has been shown to reverse PCP-induced cognitive deficits in mice, an effect that is mediated by 5-HT1A receptors. Brexpiprazole also attenuates hyperactivity in dopamine transporter knockdown mice, a model of mania.
Experimental Protocol: PCP-Induced Hyperactivity in Mice
-
Animals: Male ddY mice.
-
Drug Administration: Mice are repeatedly administered PCP (s.c.) for 14 consecutive days to induce a sensitized hyperactive state.
-
Test Compound Administration: Aripiprazole (e.g., 0.3 mg/kg) or brexpiprazole is administered prior to the final PCP challenge.
-
Behavioral Assessment: Locomotor activity is measured using automated activity monitors. The total distance traveled, number of movements, and time spent in the center of the arena are recorded.
-
Endpoint: A significant reduction in PCP-induced hyperactivity by the test compound compared to the vehicle-treated group is indicative of antipsychotic-like efficacy.
Conditioned Avoidance Response (CAR)
The conditioned avoidance response (CAR) is a classic preclinical test for antipsychotic activity. Antipsychotic drugs selectively suppress the conditioned avoidance response without impairing the unconditioned escape response. Dopamine D2 receptor partial agonists, like aripiprazole, are known to be active in this test.
Experimental Protocol: Conditioned Avoidance Response in Rats
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock.
-
Training: A conditioned stimulus (CS), such as a light or tone, is presented for a short duration, followed by an unconditioned stimulus (US), a mild footshock. The rat learns to avoid the shock by moving to the other side of the shuttle box during the CS presentation.
-
Testing: After stable avoidance behavior is established, the test compound is administered.
-
Endpoint: The number of successful avoidance responses (moving during the CS) and escape responses (moving during the US) are recorded. A selective decrease in avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.
In Vivo Side Effect Profile
A critical aspect of antipsychotic drug development is the assessment of potential side effects, particularly extrapyramidal symptoms (EPS) and metabolic disturbances like weight gain.
Extrapyramidal Symptoms (EPS): The Catalepsy Test
Catalepsy in rodents is a behavioral state characterized by an inability to correct an externally imposed posture and is widely used as a predictor of EPS liability in humans.
Aripiprazole has been shown to induce catalepsy in mice, though to a lesser extent than typical antipsychotics like haloperidol. Brexpiprazole is also reported to have a low potential for inducing catalepsy, comparable to aripiprazole and less than haloperidol, olanzapine, and risperidone. This lower propensity for catalepsy is consistent with their partial agonist activity at D2 receptors.
Experimental Protocol: Bar Test for Catalepsy in Rats
-
Apparatus: A horizontal bar raised a specific height from a flat surface.
-
Procedure: The rat's forepaws are gently placed on the bar.
-
Measurement: The time it takes for the rat to remove both forepaws from the bar is recorded. A longer duration is indicative of a cataleptic state.
-
Endpoint: The dose of the test compound that produces catalepsy in 50% of the animals (ED50) is determined.
Metabolic Side Effects: Weight Gain
Weight gain is a common and concerning side effect of many atypical antipsychotics.
Both brexpiprazole and aripiprazole are associated with a moderate risk of weight gain. In long-term studies with patients with major depressive disorder, the mean weight increase at 52 weeks was 3.2 kg for adjunctive brexpiprazole and 4.0 kg for adjunctive aripiprazole. In schizophrenia studies, the mean weight increase at 52 weeks was 2.1 kg for brexpiprazole and 3.0 kg for aripiprazole. In short-term studies, brexpiprazole treatment was associated with a mean weight increase of 1.2 kg compared to 0.2 kg with placebo.
Experimental Protocol: In Vivo Weight Gain Assessment in Rats
-
Animals: Female rats are often used as they can show more pronounced weight gain with some antipsychotics.
-
Drug Administration: The test compound (e.g., brexpiprazole at 0.5 mg/kg/day or aripiprazole at 1.0 mg/kg/day) is administered orally for an extended period (e.g., 28 days).
-
Measurements: Body weight and food intake are monitored regularly throughout the study. At the end of the study, metabolic parameters such as fasting blood glucose, insulin, and lipid profiles can be assessed from blood samples.
-
Endpoint: A significant increase in body weight and/or adverse changes in metabolic parameters compared to a vehicle-treated control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the pharmacology and experimental evaluation of this compound and brexpiprazole.
Caption: Simplified signaling pathway of this compound and brexpiprazole.
Caption: Experimental workflow for the PCP-induced hyperactivity model.
Caption: Experimental workflow for the catalepsy test.
Conclusion
This compound and brexpiprazole exhibit similar mechanisms of action as serotonin-dopamine activity modulators. Preclinical in vivo data suggest that both compounds possess antipsychotic-like efficacy in animal models of schizophrenia. A key differentiator appears to be brexpiprazole's lower intrinsic activity at the D2 receptor and higher affinity for serotonin receptors, which may contribute to a potentially more favorable side effect profile, particularly concerning akathisia. Both drugs are associated with a moderate risk of weight gain. The choice between these compounds in a clinical or research setting will likely depend on the specific therapeutic goals and the desired balance between efficacy and tolerability. Further direct head-to-head clinical studies are warranted to fully elucidate their comparative in vivo profiles in human populations.
References
Validating the Antipsychotic Profile of Dehydroaripiprazole in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antipsychotic activity of dehydroaripiprazole, the primary active metabolite of aripiprazole, with its parent drug and other established antipsychotics, namely the atypical risperidone and the typical haloperidol. The data presented is based on key preclinical animal models that are widely accepted predictors of antipsychotic efficacy.
Executive Summary
This compound exhibits a pharmacological profile strikingly similar to aripiprazole, characterized by a unique mechanism of action as a dopamine D2 receptor partial agonist and a serotonin 5-HT1A receptor partial agonist, coupled with 5-HT2A receptor antagonist activity. This profile suggests its significant contribution to the overall clinical efficacy of aripiprazole. While direct comparative behavioral data for this compound is limited, its antipsychotic activity is considered equivalent to that of aripiprazole. This guide summarizes the available data on receptor binding affinities, intrinsic activities, and the effects of these compounds in predictive animal models of antipsychotic action.
Comparative Receptor Binding Affinity and Intrinsic Activity
The interaction of an antipsychotic drug with various neurotransmitter receptors underpins its therapeutic effects and side-effect profile. The following tables summarize the in vitro binding affinities (Ki, in nM) and intrinsic activities of this compound, aripiprazole, risperidone, and haloperidol for key dopamine and serotonin receptors. A lower Ki value indicates a higher binding affinity.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | Aripiprazole | Risperidone | Haloperidol |
| Dopamine D2 | ~0.34[1][2][3] | 0.34[2][3] | 3.13 - 3.2 | 0.89 - 1.55 |
| Serotonin 5-HT1A | ~1.7 | 1.7 | 420 | 3600 |
| Serotonin 5-HT2A | ~3.4 | 3.4 | 0.16 - 0.2 | 120 |
Table 2: Intrinsic Activity at Key Receptors
| Compound | Receptor | Intrinsic Activity | Classification |
| This compound | Dopamine D2 | Partial Agonist | Dopamine-Serotonin System Stabilizer |
| Serotonin 5-HT1A | Partial Agonist | ||
| Aripiprazole | Dopamine D2 | Partial Agonist (~25% of dopamine's effect) | Dopamine-Serotonin System Stabilizer |
| Serotonin 5-HT1A | Partial Agonist (~68% of serotonin's effect) | ||
| Risperidone | Dopamine D2 | Antagonist/Inverse Agonist | Serotonin-Dopamine Antagonist |
| Serotonin 5-HT2A | Antagonist/Inverse Agonist | ||
| Haloperidol | Dopamine D2 | Antagonist/Inverse Agonist | Dopamine D2 Antagonist |
Signaling Pathways and Mechanism of Action
The distinct clinical effects of these antipsychotics can be attributed to their differential modulation of downstream signaling pathways.
This compound and Aripiprazole: As partial agonists at D2 and 5-HT1A receptors, they act as "dopamine-serotonin system stabilizers." In brain regions with excessive dopamine (e.g., the mesolimbic pathway, associated with positive symptoms of schizophrenia), they act as functional antagonists, reducing dopaminergic neurotransmission. Conversely, in areas with low dopamine levels (e.g., the mesocortical pathway, linked to negative and cognitive symptoms), they exhibit functional agonist activity, enhancing dopaminergic tone. Their 5-HT2A antagonism further contributes to their atypical antipsychotic profile.
Risperidone: As a potent 5-HT2A and D2 receptor antagonist, risperidone is classified as a serotonin-dopamine antagonist. Its high affinity for 5-HT2A receptors is a hallmark of atypical antipsychotics and is thought to contribute to a lower risk of extrapyramidal symptoms (EPS) compared to typical agents, although this is dose-dependent.
Haloperidol: A typical antipsychotic, haloperidol's primary mechanism of action is potent antagonism of D2 receptors in the mesolimbic pathway, which is effective in treating positive symptoms. However, its lack of significant serotonergic activity and strong D2 blockade in the nigrostriatal pathway contribute to a higher incidence of EPS.
Caption: Simplified signaling pathways of the compared antipsychotics.
Validation in Animal Models of Antipsychotic Activity
Animal models are crucial for the preclinical evaluation of potential antipsychotic drugs. The following sections detail two standard models and the comparative performance of the subject compounds.
Amphetamine-Induced Hyperlocomotion
This model assesses the ability of a drug to counteract the excessive locomotor activity induced by amphetamine, a psychostimulant that increases dopamine levels. This is considered a model for the positive symptoms of schizophrenia.
-
Animals: Male Sprague-Dawley or Wistar rats are typically used. They are housed individually and allowed to acclimate to the facility for at least one week before testing.
-
Apparatus: An open-field arena equipped with infrared beams to automatically track locomotor activity (e.g., distance traveled, rearing).
-
Habituation: On the test day, rats are placed in the open-field arena for a 30-60 minute habituation period to allow for acclimation to the novel environment.
-
Drug Administration:
-
The test compound (e.g., this compound, aripiprazole, risperidone, haloperidol) or vehicle is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses.
-
After a specified pretreatment time (e.g., 30-60 minutes), d-amphetamine sulfate (typically 0.5-2.0 mg/kg) is administered i.p. to induce hyperlocomotion.
-
-
Data Collection: Locomotor activity is recorded for 60-120 minutes immediately following amphetamine administration.
-
Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between the vehicle-treated and drug-treated groups. The dose that produces a 50% reduction in amphetamine-induced hyperlocomotion (ED50) is often calculated.
Caption: Experimental workflow for the amphetamine-induced hyperlocomotion model.
Table 3: Efficacy in Amphetamine-Induced Hyperlocomotion
| Compound | ED50 (mg/kg, route) | Species | Reference |
| This compound | Data not available (activity considered equivalent to aripiprazole) | - | - |
| Aripiprazole | 0.3 - 3.0 (i.p.) (dose-dependent attenuation) | Rat | |
| Risperidone | ~0.04 (s.c.) | Rat | |
| Haloperidol | ~0.05 (i.p.) | Rat |
Conditioned Avoidance Response (CAR)
The CAR test is a predictive model for antipsychotic efficacy. It assesses a drug's ability to selectively suppress a learned avoidance response to a conditioned stimulus that predicts an impending aversive event (unconditioned stimulus), without impairing the ability to escape the aversive event itself.
-
Apparatus: A shuttle box with two compartments separated by a door or a pole that the animal can climb. The floor of the apparatus is equipped to deliver a mild electric shock.
-
Training (Acquisition):
-
A conditioned stimulus (CS), such as a light or a buzzer, is presented for a short duration (e.g., 10-15 seconds).
-
If the rat does not move to the other compartment or climb the pole during the CS presentation, an unconditioned stimulus (US), a mild foot shock, is delivered through the floor.
-
The shock is terminated when the rat escapes to the other compartment or climbs the pole. A response during the CS presentation to avoid the shock is recorded as an avoidance response. A response after the onset of the shock is an escape response.
-
Training consists of multiple trials per day over several days until a stable high level of avoidance responding is achieved (e.g., >80% avoidance).
-
-
Testing:
-
Once trained, animals are administered the test compound or vehicle.
-
After a specified pretreatment time, the animals are placed back in the shuttle box and subjected to a session of CAR trials.
-
-
Data Collection: The number of avoidance responses, escape responses, and failures to escape are recorded.
-
Data Analysis: The dose of the drug that produces a 50% reduction in avoidance responses (ED50) is calculated. A desirable antipsychotic profile is indicated by a significant reduction in avoidance responses at doses that do not impair the escape response.
Caption: Logical flow of the Conditioned Avoidance Response (CAR) experiment.
Table 4: Efficacy in the Conditioned Avoidance Response (CAR) Model
| Compound | ED50 (mg/kg, route) | Species | Reference |
| This compound | Data not available (activity considered equivalent to aripiprazole) | - | - |
| Aripiprazole | ~2.3 (s.c.) | Rat | |
| Risperidone | ~0.25-0.4 (i.p.) | Rat | |
| Haloperidol | ~0.05 (s.c.) | Rat |
Discussion and Conclusion
The available preclinical data strongly support the antipsychotic potential of this compound, largely mirroring the profile of its parent compound, aripiprazole. Its unique "dopamine-serotonin system stabilizer" profile, characterized by partial agonism at D2 and 5-HT1A receptors and antagonism at 5-HT2A receptors, distinguishes it from both typical and other atypical antipsychotics.
-
Comparison with Aripiprazole: this compound's receptor binding and intrinsic activity profile is virtually identical to that of aripiprazole, and it is considered to contribute significantly to the overall clinical effect of aripiprazole. The lack of specific behavioral data for this compound in the public domain is a limitation, though its activity is widely accepted to be equivalent to the parent drug.
-
Comparison with Risperidone: While both are atypical antipsychotics, their mechanisms differ. Risperidone is a potent 5-HT2A and D2 antagonist. In animal models, risperidone is more potent than aripiprazole in suppressing conditioned avoidance responses.
-
Comparison with Haloperidol: Haloperidol, a potent D2 antagonist, is highly effective in models of positive symptoms (amphetamine-induced hyperlocomotion and CAR). However, its lack of serotonergic activity is associated with a higher liability for extrapyramidal side effects, a key differentiator from this compound/aripiprazole and risperidone.
References
- 1. Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychscenehub.com [psychscenehub.com]
- 3. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Dehydroaripiprazole's Footprint on Gene Expression: A Comparative Analysis
An In-depth Guide for Researchers and Drug Development Professionals
Dehydroaripiprazole, the primary active metabolite of the atypical antipsychotic aripiprazole, plays a significant role in the therapeutic effects observed in the treatment of various psychiatric disorders. Understanding its influence on gene expression is crucial for elucidating its mechanism of action and for the development of novel therapeutic agents. This guide provides a comparative analysis of the effects of this compound and its parent drug, aripiprazole, on gene expression, benchmarked against other commonly used antipsychotic medications.
While direct comparative studies on the gene expression profile of this compound are limited, the extensive research on aripiprazole provides a strong foundation for understanding its molecular impact. As the main active metabolite, this compound is presumed to share many of the pharmacodynamic properties of aripiprazole, including its effects on gene regulation. This analysis, therefore, draws primarily from comparative studies of aripiprazole against other antipsychotics like olanzapine, quetiapine, and risperidone.
Quantitative Analysis of Gene Expression Changes
The following tables summarize the quantitative data from comparative studies on the effects of aripiprazole and other antipsychotics on the expression of key genes implicated in cellular signaling and function.
Table 1: Comparative Effects of Aripiprazole and Olanzapine on Pro- and Anti-Apoptotic Gene Expression in Fao Cells
| Gene | Function | Aripiprazole (Log2 Fold Change) | Olanzapine (Log2 Fold Change) |
| Bcl-XL | Anti-apoptotic | ~0.5 | ~0.25 |
| Bcl2 | Anti-apoptotic | ~0.4 | ~0.1 |
| Mcl1 | Anti-apoptotic | ~0.75 | ~0.25 |
| Bid | Pro-apoptotic | ~0.6 | ~0.3 |
| Bax | Pro-apoptotic | ~0.1 | ~0.4 |
| Diablo | Pro-apoptotic | ~0.2 | ~0.5 |
Data derived from a study on Fao hepatoma cells treated with the respective antipsychotics. The log2 fold change represents the alteration in mRNA expression levels compared to untreated controls.[1]
Table 2: Comparative Effects of Aripiprazole and Quetiapine on c-Fos Protein Expression in Mouse Brain
| Brain Region | Aripiprazole (Fold Change vs. Vehicle) | Quetiapine (Fold Change vs. Vehicle) |
| Prefrontal Cortex | ~2.5 (at 60 min) | Not significant |
| Striatum | ~2.9 (at 60 min) | ~2.0 (at 240 min) |
Data reflects the peak fold change in c-Fos protein expression following acute administration of the antipsychotics. c-Fos is an immediate early gene, and its expression is often used as a marker of neuronal activation and downstream gene regulation.[2][3]
Table 3: Qualitative Comparison of the Effect of Aripiprazole and Other Antipsychotics on Comt Gene Expression in Rat Frontal Cortex
| Antipsychotic | Effect on Comt mRNA Expression |
| Aripiprazole | Upregulation |
| Risperidone | Upregulation |
| Olanzapine | Upregulation |
Chronic treatment with aripiprazole, risperidone, and olanzapine has been shown to increase the expression of Catechol-O-methyltransferase (Comt), an enzyme involved in the metabolism of dopamine.[2]
Experimental Protocols
The following sections provide a generalized overview of the methodologies employed in the key experiments cited in this guide.
In Vitro Gene Expression Analysis in Fao Cells
-
Cell Culture and Treatment: Fao rat hepatoma cells were cultured under standard conditions. Cells were treated with aripiprazole or olanzapine at various concentrations for a specified duration (e.g., 24 hours).
-
RNA Extraction and qRT-PCR: Total RNA was extracted from the cells using a suitable kit. The RNA was then reverse-transcribed into cDNA. Quantitative real-time PCR (qRT-PCR) was performed using specific primers for the target genes (e.g., Bcl-XL, Bcl2, Mcl1, Bid, Bax, Diablo) and a reference gene for normalization.
-
Data Analysis: The relative gene expression was calculated using the comparative Ct (ΔΔCt) method. The results were expressed as log2 fold change compared to the vehicle-treated control group.
In Vivo Gene and Protein Expression Analysis in Rodent Models
-
Animal Models and Drug Administration: Male Sprague-Dawley rats or C57BL/6 mice were used. Aripiprazole, quetiapine, or a vehicle control was administered via intraperitoneal injection or orally at specified doses and for a defined period (acute or chronic treatment).
-
Tissue Collection and Preparation: At the end of the treatment period, animals were euthanized, and specific brain regions (e.g., prefrontal cortex, striatum) were dissected and rapidly frozen.
-
RNA Extraction and Microarray/qRT-PCR Analysis: For genome-wide analysis, total RNA was extracted and hybridized to a microarray chip (e.g., Affymetrix GeneChip). For validation or targeted gene analysis, qRT-PCR was performed as described above.
-
Protein Extraction and Western Blot Analysis: For protein-level analysis (e.g., c-Fos), brain tissue was homogenized in lysis buffer. Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membrane was then incubated with a primary antibody specific to the target protein (e.g., anti-c-Fos) and a secondary antibody. The protein bands were visualized and quantified.
-
Data Analysis: Microarray data was normalized and statistically analyzed to identify differentially expressed genes. Western blot data was quantified by densitometry and normalized to a loading control (e.g., β-actin).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound (via aripiprazole) and a typical experimental workflow for gene expression analysis.
Caption: Aripiprazole's modulation of key signaling pathways.
Caption: A typical workflow for studying antipsychotic effects on gene expression.
References
Aripiprazole and its Active Metabolite: A Comparative Analysis of Plasma Concentration Correlation
A critical aspect of optimizing treatment with the atypical antipsychotic aripiprazole involves understanding the pharmacokinetic relationship between the parent drug and its primary active metabolite, dehydroaripiprazole. This guide provides a comprehensive comparison of studies investigating the plasma concentration correlation of these two compounds in patients, supported by experimental data and detailed methodologies.
Aripiprazole, widely used in the management of schizophrenia and other psychiatric disorders, undergoes extensive hepatic metabolism, primarily through the cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][2][3][4][5] This process leads to the formation of this compound, a metabolite that exhibits similar pharmacological properties to aripiprazole itself. Consequently, the combined plasma concentration of both aripiprazole and this compound is often considered to be of clinical importance for therapeutic effect.
Quantitative Analysis of Plasma Concentrations
Multiple studies have demonstrated a positive correlation between the administered dose of aripiprazole and the resulting plasma concentrations of both the parent drug and its active metabolite. The concentration of this compound typically reaches approximately 40% of the aripiprazole concentration at a steady state. However, significant inter-individual variability in plasma concentrations has been observed, which is influenced by factors such as genetics (particularly CYP2D6 polymorphisms), comedications, and patient demographics.
The following table summarizes key quantitative data from various studies investigating the plasma concentrations of aripiprazole and this compound in different patient populations.
| Study Population | Aripiprazole Dose (mg/day) | Aripiprazole Plasma Concentration (ng/mL) | This compound Plasma Concentration (ng/mL) | Key Findings |
| Schizophrenia Patients | 18.4 ± 7.9 | 417.9 ± 362.4 | 117.5 ± 116.1 | A combined determination of aripiprazole and this compound is advisable for accurate therapeutic drug monitoring. |
| Schizophrenia Patients (Responders vs. Non-responders) | 15.0 ± 5.9 (Responders), 12.9 ± 6.9 (Non-responders) | 234.4 ± 156.7 (Responders), 163.5 ± 77.2 (Non-responders) | 101.6 ± 58.0 (Responders), 66.0 ± 48.4 (Non-responders) | Responders to treatment showed significantly higher plasma concentrations of this compound. |
| Adolescent Patients with Schizophrenia | 12.9 ± 6.4 | 142.0 ± 122.7 | 51.6 ± 22.3 | A positive correlation was found between the oral dose and serum concentrations of both aripiprazole and this compound. |
| Psychiatric Patients | 10-30 | Interquartile range: 230-960 nmol/L | - | The pharmacokinetic variability of the sum of aripiprazole and this compound is 25-30% less than that of aripiprazole alone. |
| Psychiatric Patients | 20 ± 8 | 214 ± 140 | ~40% of aripiprazole concentration | Optimal clinical improvement was observed in patients with aripiprazole serum levels between 150 and 300 ng/mL. |
Experimental Protocols
The methodologies employed in the cited studies for determining aripiprazole and this compound plasma concentrations share common principles, primarily relying on chromatographic techniques.
Patient Population and Dosing: Studies typically involve patients diagnosed with schizophrenia or other psychiatric conditions for which aripiprazole is a prescribed treatment. Dosing regimens are often recorded, and blood samples are collected at steady-state, which is generally achieved within 14 days of dosing.
Sample Collection and Preparation: Blood samples are drawn from patients, and serum or plasma is separated through centrifugation.
Analytical Method: The most common analytical methods used for the simultaneous quantification of aripiprazole and this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques offer high sensitivity and specificity for accurately measuring drug concentrations in biological matrices.
Visualizing the Metabolic Relationship and Experimental Workflow
To better understand the metabolic conversion of aripiprazole and the general workflow for its quantification, the following diagrams are provided.
Caption: Metabolic pathway of aripiprazole to this compound.
Caption: Experimental workflow for plasma concentration analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic variability of aripiprazole and the active metabolite this compound in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aripiprazole and this compound | Synnovis [synnovis.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Influence of CYP2D6 Phenotypes on the Pharmacokinetics of Aripiprazole and Dehydro-Aripiprazole Using a Physiologically Based Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of Published Dehydroaripiprazole Findings: A Comparative Guide
This guide provides a comparative analysis of the pharmacological properties of Dehydroaripiprazole, the primary active metabolite of the atypical antipsychotic Aripiprazole, alongside its parent drug and other second-generation antipsychotics, Brexpiprazole and Cariprazine. The information is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative binding data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows.
Comparative Receptor Binding Affinity
The following table summarizes the in vitro receptor binding affinities (Ki, in nM) of this compound, Aripiprazole, Brexpiprazole, and Cariprazine for key dopamine and serotonin receptors. A lower Ki value indicates a higher binding affinity. This data has been compiled from various published sources.[1][2][3]
| Receptor | This compound (Ki, nM) | Aripiprazole (Ki, nM) | Brexpiprazole (Ki, nM) | Cariprazine (Ki, nM) |
| Dopamine D2 | Similar to Aripiprazole[1] | 0.34[2] | 0.30 | 0.49-0.71 |
| Dopamine D3 | - | 0.8 | 1.1 | 0.085-0.3 |
| Serotonin 5-HT1A | - | 1.7 | 0.12 | 1.4-2.6 |
| Serotonin 5-HT2A | - | 3.4 | 0.47 | 18.8 |
| Serotonin 5-HT2B | - | - | - | 0.58-1.1 |
| Serotonin 5-HT2C | - | 96 | 34 | 134 |
| Serotonin 5-HT7 | - | 39 | 3.7 | - |
| Histamine H1 | - | 61 | 19 | 23.3 |
| Adrenergic α1 | - | 52 | 3.8 | 155 |
Note: Data for this compound is often reported as having similar affinity to Aripiprazole for D2 receptors. Specific Ki values for a broader range of receptors for this compound are not as widely published as for the other compounds.
Experimental Protocols
The following sections describe the general methodologies used to obtain the receptor binding and functional data presented.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor.
Objective: To measure the concentration of a test compound that displaces 50% of a specific radioligand from its receptor (IC50), from which the Ki value is calculated.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK cells)
-
A specific radioligand with high affinity for the receptor (e.g., [3H]Spiperone for D2 receptors)
-
Test compound (this compound, Aripiprazole, etc.)
-
Non-specific binding control (a high concentration of a known ligand for the receptor)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions)
-
Filtration apparatus (e.g., Brandel cell harvester)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Incubation: Cell membranes, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer. A parallel set of tubes containing the radioligand and the non-specific binding control is also prepared.
-
Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound.
-
Washing: The filters are washed with cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay for Functional Activity
This assay is used to determine the functional activity of a compound at G protein-coupled receptors (GPCRs), such as D2 and 5-HT1A receptors. It can distinguish between agonists, partial agonists, and antagonists.
Objective: To measure the ability of a compound to stimulate the binding of [35S]GTPγS to G proteins, which is an indicator of receptor activation.
Materials:
-
Cell membranes expressing the GPCR of interest and associated G proteins.
-
[35S]GTPγS (a non-hydrolyzable analog of GTP).
-
Test compound.
-
GDP (to ensure G proteins are in an inactive state at baseline).
-
Assay buffer containing MgCl2.
-
Filtration apparatus or scintillation proximity assay (SPA) beads.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Cell membranes are pre-incubated with the test compound at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of [35S]GTPγS and GDP.
-
Incubation: The mixture is incubated for a specific period to allow for agonist-stimulated [35S]GTPγS binding.
-
Termination and Separation: The reaction is terminated, and bound [35S]GTPγS is separated from unbound, typically by rapid filtration or by using SPA technology.
-
Detection: The amount of bound [35S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The data is plotted as the amount of [35S]GTPγS bound versus the logarithm of the test compound concentration. The potency (EC50) and efficacy (Emax) of the compound are determined from the resulting dose-response curve. Full agonists produce a maximal response, partial agonists a submaximal response, and antagonists do not stimulate a response and can block the effect of an agonist.
Visualizations
Signaling Pathways
The following diagram illustrates the general signaling pathways for Dopamine D2, Serotonin 5-HT1A, and Serotonin 5-HT2A receptors, which are key targets for this compound and related antipsychotics.
References
- 1. Brexpiprazole and cariprazine: distinguishing two new atypical antipsychotics from the original dopamine stabilizer aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aripiprazole versus brexpiprazole for people with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Dehydroaripiprazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Dehydroaripiprazole, a metabolite of the atypical antipsychotic aripiprazole, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on potential hazards, handling precautions, and emergency procedures. According to available safety data, this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times when handling this compound.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including research compounds like this compound, is regulated by federal and state agencies to protect public health and the environment[2][3]. The Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies overseeing the management of pharmaceutical waste[3][4]. In the United States, the Resource Conservation and Recovery Act (RCRA) provides the framework for the proper management of hazardous and non-hazardous solid waste.
It is crucial for laboratories to have a comprehensive waste management plan that aligns with EPA, DEA, and state-specific regulations.
Step-by-Step Disposal Procedure for this compound
Given the aquatic toxicity of this compound, direct disposal into the sewer system or regular trash is strictly prohibited. The recommended procedure is to dispose of the compound as hazardous chemical waste.
-
Segregation and Labeling:
-
This compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions, should be segregated from other laboratory waste streams.
-
The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.
-
Ensure the container is kept securely closed when not in use.
-
-
Storage:
-
Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated and have secondary containment to prevent spills.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.
-
EHS professionals are trained to handle and transport hazardous waste to a licensed treatment, storage, and disposal facility (TSDF).
-
-
Incineration:
-
The most common and required method for the disposal of hazardous pharmaceutical waste is incineration at a permitted facility. This high-temperature process ensures the complete destruction of the chemical compound, preventing its release into the environment.
-
Quantitative Data Summary
| Hazard Classification | Precautionary Statement | Disposal Recommendation |
| Acute toxicity, Oral (Category 4) | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | P501: Dispose of contents/container to an approved waste disposal plant. |
| Acute aquatic toxicity (Category 1) | P273: Avoid release to the environment. | P501: Dispose of contents/container to an approved waste disposal plant. |
| Chronic aquatic toxicity (Category 1) | P391: Collect spillage. | P501: Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the standard procedure for the disposal of hazardous chemical waste, as outlined above, is the accepted methodology. This procedure is derived from regulatory guidelines and best practices in laboratory safety.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Dehydroaripiprazole
For Immediate Implementation: This document provides essential safety and logistical information for laboratory professionals working with Dehydroaripiprazole. Adherence to these guidelines is critical to ensure personal safety and maintain a secure research environment.
This compound, an active metabolite of Aripiprazole, is a compound requiring careful handling due to its potential hazards.[1][2] This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and mitigate risks.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound include skin irritation, serious eye irritation, and potential respiratory irritation.[3] Some sources also classify it as harmful or toxic if swallowed.[4][5] Therefore, a comprehensive PPE strategy is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Activity | Required PPE | Additional Recommendations |
| Receiving and Unpacking | Chemotherapy gloves (double-gloving recommended) | If packaging is damaged or not enclosed in plastic, an elastomeric half-mask with a multi-gas cartridge and P100 filter is advised. |
| Weighing and Aliquoting (in a containment primary engineering control - C-PEC) | Chemotherapy gloves (ASTM D6978 compliant), disposable gown (impermeable, long-sleeved, back-closing), hair cover, shoe covers. | --- |
| Compounding and Handling Solutions | Chemotherapy gloves (double-gloving), impermeable gown, eye and face protection (goggles and face shield or full face-piece respirator). | Work should be performed in a well-ventilated area, preferably a chemical fume hood. |
| Spill Cleanup | Two pairs of chemotherapy gloves, impermeable gown, respiratory protection (fit-tested N95 or higher), eye protection (goggles). | A spill kit must be readily available. |
| Waste Disposal | Chemotherapy gloves, disposable gown. | --- |
Table 2: Hazard Summary for this compound
| Hazard Classification | Precautionary Statements |
| Causes skin irritation (H315) | Wash skin thoroughly after handling. Wear protective gloves. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse. |
| Causes serious eye irritation (H319) | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| May cause respiratory irritation (H335) | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. |
| Harmful/Toxic if swallowed (H302/H301) | Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |
| Very toxic to aquatic life with long lasting effects (H410) | Avoid release to the environment. Collect spillage. |
Operational Plan: Step-by-Step Guidance for Safe Handling
This section details the procedural workflow for handling this compound, from initial receipt to final disposal.
Receiving and Storage
-
Inspection: Upon receipt, inspect the external packaging for any signs of damage.
-
PPE: Wear chemotherapy gloves when unpacking.
-
Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. The compound should be stored locked up. For long-term storage, temperatures of -20°C to -80°C are recommended.
Preparation and Handling
-
Engineering Controls: All handling of powdered this compound should be conducted in a certified chemical fume hood or other containment primary engineering control (C-PEC) to minimize inhalation exposure.
-
Donning PPE: Before handling, don the appropriate PPE as outlined in Table 1. This includes double-gloving, an impermeable gown, and eye protection.
-
Hand Hygiene: Wash hands thoroughly with soap and water before donning and after doffing PPE.
-
Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled. Avoid contact with skin, eyes, and clothing.
Spill Management
-
Immediate Action: In the event of a spill, evacuate unprotected personnel from the area.
-
Containment: Prevent further leakage or spreading if it is safe to do so.
-
Cleanup: Use absorbent, inert material to clean up the spill. Vacuuming or sweeping should be done carefully to avoid generating dust. Place all contaminated materials into a suitable, labeled disposal container.
-
Ventilation: Ensure adequate ventilation during cleanup.
Disposal Plan
-
Waste Classification: this compound waste is considered hazardous.
-
Containerization: Dispose of all waste materials, including contaminated PPE and cleaning materials, in a clearly labeled, approved waste disposal container.
-
Regulatory Compliance: All disposal must be carried out in accordance with local, state, and federal regulations. Do not allow the product to enter drains, waterways, or soil.
Visualized Workflow for Handling this compound
The following diagram illustrates the logical progression of steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
